1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
Description
The exact mass of the compound 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114704. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFYRXJKYAVFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061611 | |
| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-64-7 | |
| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
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| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
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| Record name | 2,3,5,6-tetrafluorobenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.488 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, also known as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, is a fluorinated aromatic diamine that serves as a critical building block in the synthesis of advanced materials and complex organic molecules. The strategic incorporation of fluorine atoms onto the phenylenediamine scaffold imparts unique properties, including enhanced thermal stability, modified electronic characteristics, and improved metabolic resistance in drug candidates.[1] These attributes make it a valuable compound in the fields of polymer chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the characterization, synthesis, and applications of this versatile molecule.
Physicochemical Properties
The fundamental physicochemical properties of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₄N₂ | [2] |
| Molecular Weight | 180.11 g/mol | [2] |
| CAS Number | 1198-64-7 | [2] |
| Appearance | White to gray to brown powder/crystal | [3] |
| Melting Point | 143.0 to 147.0 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| Isomeric SMILES | C1(=C(C(=C(C(=C1F)F)N)F)F)N | [2] |
Synthesis
A common synthetic route to 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- involves the nucleophilic aromatic substitution of hexafluorobenzene with an amine source. The following workflow illustrates a generalized synthetic pathway.
References
An In-depth Technical Guide to the Molecular Structure of 2,3,5,6-tetrafluoro-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 2,3,5,6-tetrafluoro-p-phenylenediamine. The information is compiled from various sources to assist researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
2,3,5,6-tetrafluoro-p-phenylenediamine, also known as 1,4-diamino-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic diamine. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₄F₄N₂ |
| Molecular Weight | 180.11 g/mol |
| CAS Number | 1198-64-7 |
| Appearance | White to gray to brown powder or crystals |
| Melting Point | 143.0 to 147.0 °C |
| Solubility | Soluble in Methanol[1] |
Molecular Structure
The molecular structure of 2,3,5,6-tetrafluoro-p-phenylenediamine consists of a central benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, and two amino groups at the 1 and 4 (para) positions.
Due to the presence of the highly electronegative fluorine atoms, the electron density of the benzene ring is significantly reduced. This electronic effect influences the reactivity and physicochemical properties of the amino groups.
Spectroscopic Data
Detailed experimental spectroscopic data for 2,3,5,6-tetrafluoro-p-phenylenediamine is not widely available in the public domain. However, based on the known structure, the following spectral characteristics can be anticipated.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the two amino groups. The chemical shift of this peak would be influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display two signals for the aromatic carbons due to the molecule's symmetry: one for the carbons bonded to the amino groups and another for the carbons bonded to the fluorine atoms.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to exhibit a single resonance for the four equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
-
N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations.
-
C-F stretching vibrations, which are typically strong and found in the fingerprint region.
-
Aromatic C=C stretching vibrations.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of amino groups and fluorine atoms, providing further structural information.
Experimental Protocols
A detailed, publicly available experimental protocol for the synthesis of 2,3,5,6-tetrafluoro-p-phenylenediamine is not readily found in the searched literature. However, a general approach for the synthesis of related fluorinated amines involves the nucleophilic aromatic substitution of a highly fluorinated benzene precursor, such as hexafluorobenzene, with an appropriate nitrogen nucleophile.
A plausible synthetic pathway is illustrated below.
This reaction would likely require specific conditions, such as elevated temperature and pressure, and the choice of solvent would be critical to the success of the synthesis.
Applications in Research and Development
2,3,5,6-tetrafluoro-p-phenylenediamine serves as a valuable building block in several areas of chemical research and development:
-
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyimides and other aromatic polymers. The fluorine content enhances the thermal stability, chemical resistance, and desirable electronic properties of the resulting materials.
-
Organic Electronics: The electron-withdrawing nature of the fluorinated ring makes this compound and its derivatives of interest in the design of materials for organic electronic devices.
-
Drug Discovery: As a scaffold in medicinal chemistry, the tetrafluorinated phenylenediamine core can be incorporated into novel drug candidates to modulate properties such as metabolic stability, binding affinity, and bioavailability.
This guide provides a foundational understanding of the molecular structure and characteristics of 2,3,5,6-tetrafluoro-p-phenylenediamine. Further experimental investigation is required to fully elucidate its detailed structural parameters and reactivity.
References
Spectroscopic Profile of 1,4-Diamino-2,3,5,6-tetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-diamino-2,3,5,6-tetrafluorobenzene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of spectroscopy for analogous fluorinated and aminated aromatic compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a plausible synthetic workflow.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic techniques for 1,4-diamino-2,3,5,6-tetrafluorobenzene.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |
| ¹H | DMSO-d₆ | ~4.5 - 5.5 | Broad singlet | - | The chemical shift is influenced by solvent and concentration. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. |
| ¹³C | DMSO-d₆ | ~135 - 145 | Multiplet | ¹JCF ≈ 240-260 Hz, ²JCCF ≈ 20-30 Hz | The carbon attached to fluorine will show a large coupling constant. The carbon attached to the amino group will also be a multiplet due to coupling with neighboring fluorine atoms. |
| ¹⁹F | DMSO-d₆ | ~ -140 to -160 | Singlet or narrow multiplet | - | A single signal is expected due to the chemical equivalence of the four fluorine atoms. |
| ¹⁵N | DMSO-d₆ | ~ -300 to -320 | Singlet (if ¹H decoupled) | - | The chemical shift is relative to liquid ammonia. |
Table 2: Predicted Infrared (IR) and Raman Spectroscopy Data
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| IR | 3450 - 3300 | Medium-Strong | N-H asymmetric and symmetric stretching (two bands expected for primary amine) |
| IR | 1650 - 1580 | Medium | N-H scissoring (bending) |
| IR | 1500 - 1400 | Strong | Aromatic C=C stretching |
| IR | 1300 - 1000 | Strong | C-F stretching |
| IR | 900 - 650 | Strong, Broad | N-H wagging |
| Raman | 3450 - 3300 | Weak | N-H stretching |
| Raman | 1600 - 1550 | Strong | Aromatic ring stretching |
| Raman | 1300 - 1000 | Medium | C-F stretching |
Table 3: Predicted UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | ~240 and ~300 | ~10,000 and ~2,000 | π → π* transitions of the aromatic system, influenced by the amino groups. |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| Electron Ionization (EI) | 180 | 100 | [M]⁺ (Molecular Ion) |
| EI | 161 | Moderate | [M - F]⁺ |
| EI | 152 | Low | [M - N₂H₂]⁺ |
| EI | 133 | Low | [M - F - N₂H₂]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1,4-diamino-2,3,5,6-tetrafluorobenzene in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a magnetic field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width appropriate for aromatic and amine protons.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A common reference standard is CFCl₃ (δ = 0 ppm).
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Instrumentation: Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition: Focus the laser beam onto the sample. Collect the scattered light through a filter to remove the Rayleigh scattering and disperse it onto a CCD detector. The acquisition time will depend on the sample's Raman scattering cross-section and the laser power.
-
Data Processing: Calibrate the spectrum using a known standard (e.g., silicon).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Data Processing: The instrument software will plot absorbance versus wavelength. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 1,4-diamino-2,3,5,6-tetrafluorobenzene, starting from the readily available hexafluorobenzene. This pathway involves a nucleophilic aromatic substitution reaction.
Caption: Plausible synthesis of 1,4-diamino-2,3,5,6-tetrafluorobenzene.
physical and chemical properties of tetrafluoro-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tetrafluoro-p-phenylenediamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental protocols.
Core Physical and Chemical Properties
2,3,5,6-Tetrafluoro-1,4-phenylenediamine is a fluorinated aromatic diamine with the chemical formula C₆H₄F₄N₂. The incorporation of fluorine atoms onto the phenylenediamine backbone imparts unique properties, making it a valuable building block in materials science and medicinal chemistry.[1]
Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
| Property | Value | Source(s) |
| CAS Number | 1198-64-7 | [2][3] |
| Molecular Formula | C₆H₄F₄N₂ | [3][4] |
| Molecular Weight | 180.11 g/mol | [3][4] |
| Appearance | White to gray to brown powder/crystal | [2] |
| Melting Point | 143.0 to 147.0 °C | [2] |
| Boiling Point (Predicted) | 213.1 ± 35.0 °C | |
| Density (Predicted) | 1.624 ± 0.06 g/cm³ | |
| Solubility | Soluble in methanol | |
| Storage | Store under inert gas, protected from light, in a cool and dark place (<15°C) | [3] |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 2,3,5,6-tetrafluoro-1,4-phenylenediamine, the following information is based on the analysis of analogous compounds and general principles of spectroscopy.
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The chemical shift of these protons in aromatic amines can be influenced by the solvent and concentration.[5]
¹³C NMR: The carbon NMR spectrum will be influenced by the strong coupling between carbon and fluorine atoms. Due to the symmetry of the molecule, two signals are expected for the aromatic carbons. One signal will correspond to the carbons bonded to the amino groups, and the other to the carbons bonded to the fluorine atoms. The carbon atoms attached to fluorine will exhibit large C-F coupling constants.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as all four fluorine atoms are chemically equivalent due to the molecule's symmetry.
IR Spectroscopy: The infrared spectrum of an aromatic primary amine typically displays two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other characteristic absorptions include C-N stretching and N-H bending vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of amino groups and fluorine atoms.
Experimental Protocols
Proposed Synthesis from 1,2,4,5-Tetrafluorobenzene:
A potential synthetic pathway involves the nitration of 1,2,4,5-tetrafluorobenzene followed by reduction of the resulting dinitro compound.
-
Step 1: Dinitration of 1,2,4,5-Tetrafluorobenzene. This step would involve reacting 1,2,4,5-tetrafluorobenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 1,4-dinitro-2,3,5,6-tetrafluorobenzene.
-
Step 2: Reduction of 1,4-Dinitro-2,3,5,6-tetrafluorobenzene. The dinitro compound can then be reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
Experimental Workflow for Proposed Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. cenmed.com [cenmed.com]
- 5. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
CAS 1198-64-7 chemical properties
An In-depth Technical Guide to CAS 1198-64-7: 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and primary applications of the compound associated with CAS number 1198-64-7. While some databases may show ambiguity, this CAS number predominantly refers to 2,3,5,6-Tetrafluoro-1,4-phenylenediamine , a key fluorinated monomer. This document is intended for researchers, scientists, and professionals in drug development and material science. It details the compound's characteristics, presents quantitative data in structured tables, describes relevant experimental methodologies, and illustrates a key synthetic application through a detailed workflow diagram.
Compound Identification and Overview
The CAS (Chemical Abstracts Service) registry number 1198-64-7 is primarily assigned to 2,3,5,6-Tetrafluoro-1,4-phenylenediamine .[1] It is a fluorinated aromatic diamine with a molecular formula of C₆H₄F₄N₂.[2] This compound and its isomers, such as 2,4,5,6-Tetrafluoro-1,3-phenylenediamine, are of significant interest in material science. The presence of four electron-withdrawing fluorine atoms on the benzene ring imparts unique properties, including high thermal stability and chemical resistance, to the polymers derived from it.[2]
Its primary application is as a monomer for the synthesis of high-performance fluorinated polyimides, which are used in electronics, aerospace, and other demanding fields.[3][4] It also serves as a building block or linker for Covalent Organic Frameworks (COFs).[1] Due to its nature as a synthetic intermediate, there is limited to no data available on its biological signaling pathways; its study is focused on chemical synthesis and material properties.
Physicochemical Properties
The physical and chemical properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine are summarized in the tables below. Data is aggregated from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₄N₂ | [1][2][5] |
| Molecular Weight | 180.10 g/mol | [1][6][7] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 143 - 147 °C | |
| Boiling Point | 213.1 ± 35.0 °C (Predicted) | [2][5] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1][2][5] |
| Flash Point | 90.5 ± 16.6 °C | [1][2] |
| Vapor Pressure | 0.167 mmHg at 25°C | [1][2][5] |
| Refractive Index | 1.538 - 1.539 | [1][2][5] |
| Solubility | Soluble in Methanol | [2] |
Table 2: Computational and Spectroscopic Data
| Property | Value / Identifier | Source(s) |
| XLogP3 | 1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
| InChI Key | FVFYRXJKYAVFSB-UHFFFAOYSA-N | [7] |
| SDBS Number | 18206 |
Experimental Protocols
Detailed experimental methodologies are crucial for the application and analysis of chemical compounds. Below are protocols relevant to the synthesis and use of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine.
General Synthesis of Fluorinated Phenylenediamines
The synthesis of tetrafluorophenylenediamines often involves the amination of a polyfluorinated benzene precursor. A representative method is the reaction of hexafluorobenzene with aqueous ammonia under high pressure and temperature in an autoclave. This process involves nucleophilic aromatic substitution where fluorine atoms are displaced by amino groups.
Methodology:
-
Reactant Charging: Hexafluorobenzene is charged into a steel autoclave.
-
Ammonia Addition: An aqueous solution of ammonia is added to the autoclave. The concentration and molar excess of ammonia are critical parameters.
-
Reaction Conditions: The sealed autoclave is heated to a specific temperature (e.g., 180-220 °C) for several hours (e.g., 6-10 hours). The pressure inside the vessel will rise significantly.
-
Cooling and Depressurization: After the reaction period, the autoclave is cooled to room temperature, and the excess ammonia pressure is carefully vented.
-
Product Isolation: The reaction mixture is transferred from the autoclave. The solid product is isolated by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by sublimation, to yield the pure tetrafluorophenylenediamine.
Polyimide Synthesis via Polycondensation
A primary application of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is its use as a diamine monomer in the synthesis of fluorinated polyimides. The following is a two-step protocol for forming a poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide film.[2]
Step 1: Poly(amic acid) Synthesis
-
Monomer Dissolution: A stoichiometric amount of the diamine (2,3,5,6-Tetrafluoro-1,4-phenylenediamine) is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a flask under an inert atmosphere (e.g., nitrogen).
-
Dianhydride Addition: An equimolar amount of a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), is added to the stirred solution in portions.
-
Polymerization: The reaction mixture is stirred at room temperature for 24 hours.[2] The viscosity of the solution will increase significantly as the poly(amic acid) polymer forms.
Step 2: Thermal Imidization
-
Film Casting: The viscous poly(amic acid) solution is filtered and then cast onto a substrate, such as a glass plate or silicon wafer, to a uniform thickness.
-
Solvent Removal: The cast film is placed in a vacuum oven and subjected to a staged heating program to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating cycle is:
-
70 °C for 12 hours
-
100 °C for 2 hours
-
150 °C for 2 hours
-
200 °C for 2 hours
-
250 °C for 2 hours
-
Finally, 300 °C for 1 hour[2]
-
-
Film Recovery: After cooling to room temperature, the resulting transparent, flexible polyimide film is carefully removed from the substrate.
Purity Analysis by Gas Chromatography (GC)
The purity of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is often assessed using Gas Chromatography (GC), as indicated by suppliers.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetone).
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5) and a Flame Ionization Detector (FID) is used.
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature gradient is programmed to ensure separation, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
Detector Temperature: Typically set around 300 °C.
-
-
Data Analysis: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of a fluorinated polyimide, a principal application of CAS 1198-64-7.
Caption: Workflow for two-step polyimide synthesis.
Applications
The unique structure of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine makes it a valuable component in advanced materials.
-
High-Performance Polymers: It is a critical building block for fluorinated polyimides. These polymers exhibit exceptional thermal stability, low dielectric constants, high optical transparency, and excellent chemical resistance, making them suitable for microelectronics, flexible displays, and aerospace applications.[2][3][4]
-
Covalent Organic Frameworks (COFs): As a rigid and functionalized linker, it can be used in the synthesis of COFs.[1] These crystalline porous polymers have potential applications in gas storage, separation, and catalysis.
Safety and Handling
Based on available Safety Data Sheets (SDS), 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is classified with the following hazards.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and handling in a well-ventilated area or fume hood, are required. The material may be sensitive to light and air, and storage under an inert atmosphere is recommended.
References
- 1. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide on the Thermal Stability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (CAS No. 1198-64-7), also known as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, is a fluorinated aromatic diamine. The incorporation of fluorine atoms into the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of high-performance polymers and potentially in the development of novel pharmaceuticals.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical robustness of fluorinated compounds.[2][3]
This technical guide provides a comprehensive overview of the thermal stability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-. Due to the limited availability of public data on the standalone thermal analysis of this monomer, this guide infers its stability from its primary application in the synthesis of thermally stable fluorinated polyimides and provides standardized experimental protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1198-64-7 | [4] |
| Molecular Formula | C₆H₄F₄N₂ | [4] |
| Molecular Weight | 180.11 g/mol | [4] |
| Appearance | White to gray to brown powder/crystal | [4] |
| Melting Point | 143.0 to 147.0 °C | [4] |
| Purity | >98.0% (GC) | [4] |
Inferred Thermal Stability
The synthesis of these polyimides often involves a one-step high-temperature solution polycondensation in a solvent like m-cresol, with reaction temperatures that can reach up to 200°C, followed by thermal imidization at temperatures ranging from 100°C to 380°C.[5][6] The diamine must remain thermally stable throughout this process to ensure the formation of high molecular weight polymers. The resulting fluorinated polyimides exhibit exceptional thermal stability, with 5% weight loss temperatures (Td5%) often exceeding 500°C.[5][6] This indicates that the monomer itself possesses a high degree of thermal stability, likely with a decomposition temperature significantly above the polymerization temperatures used.
Experimental Protocols for Thermal Analysis
To quantitatively determine the thermal stability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8] The following sections detail standardized protocols for these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
4.1.1 TGA Experimental Protocol
| Parameter | Recommended Setting | Purpose |
| Instrument | TA Instruments TGA Q50 or similar | Measures mass loss with high precision. |
| Sample Preparation | 5-10 mg of finely ground powder | Ensures uniform heat distribution. |
| Crucible | Platinum or alumina pan | Inert at high temperatures. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study thermal and thermo-oxidative stability, respectively. |
| Gas Flow Rate | 50-100 mL/min | To purge decomposition products and maintain a consistent atmosphere. |
| Heating Rate | 10 °C/min or 20 °C/min | A common rate for standard analysis.[6][7] |
| Temperature Range | 30 °C to 800 °C | To cover the full range of potential decomposition.[7] |
4.1.2 TGA Data Analysis
The key parameters obtained from a TGA curve are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Temperature of 5% and 10% Mass Loss (Td5, Td10): Standard metrics for comparing thermal stability.[7]
-
Residual Mass (%): The mass remaining at the end of the experiment, which can indicate the formation of char.
The experimental workflow for TGA is illustrated in the following diagram:
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
4.2.1 DSC Experimental Protocol
| Parameter | Recommended Setting | Purpose |
| Instrument | TA Instruments DSC Q10 or similar | Measures heat flow with high sensitivity. |
| Sample Preparation | 2-5 mg of finely ground powder | Ensures good thermal contact with the pan. |
| Crucible | Hermetically sealed aluminum pan | Prevents loss of sample due to sublimation. |
| Atmosphere | Nitrogen | Provides an inert environment. |
| Gas Flow Rate | 50 mL/min | Maintains a stable atmosphere. |
| Heating Rate | 10 °C/min | A standard rate for observing thermal transitions.[7] |
| Temperature Program | Heat from 30 °C to a temperature above the melting point, cool, and reheat. | The first heating scan reveals the melting behavior, and the second scan can show the glass transition if the material is amorphous after cooling.[5] |
4.2.2 DSC Data Analysis
The key parameters obtained from a DSC thermogram are:
-
Melting Temperature (Tm): The peak of the endothermic event corresponding to melting.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.
-
Crystallization Temperature (Tc): The peak of the exothermic event during cooling.
-
Glass Transition Temperature (Tg): A step change in the baseline, observed for amorphous materials.
The logical relationship for DSC data interpretation is shown below:
Potential Thermal Decomposition Pathway
While the exact decomposition products of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- have not been reported, the decomposition of fluorinated aromatic compounds at high temperatures can be complex. Potential pathways may involve the cleavage of C-N and C-F bonds, leading to the formation of various smaller fluorinated and non-fluorinated aromatic and aliphatic fragments. The presence of nitrogen could also lead to the formation of nitrogen oxides if the decomposition occurs in an oxidative atmosphere.
Conclusion
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is a thermally robust molecule, a characteristic that is essential for its primary application as a monomer in the synthesis of high-performance fluorinated polyimides. While specific quantitative data on its thermal decomposition is scarce in the public domain, standardized TGA and DSC protocols can be readily applied to determine its precise thermal stability profile. The information and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling them to handle it safely and effectively in high-temperature applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 4. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]
- 8. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of Fluorinated Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into the phenylenediamine scaffold significantly influences molecular conformation, intermolecular interactions, and solid-state packing, thereby impacting the material and biological properties of the resulting compounds. A profound understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-property relationships. This guide provides an in-depth overview of the crystal structure analysis of fluorinated phenylenediamines, presenting a compilation of crystallographic data, detailed experimental protocols for synthesis and analysis, and visual representations of the experimental workflow.
Introduction
Fluorinated phenylenediamines are a class of aromatic compounds that have garnered considerable interest in medicinal chemistry and materials science. The introduction of fluorine, a highly electronegative atom, can induce significant changes in the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules. In the solid state, these modifications manifest in altered crystal packing, driven by a complex interplay of non-covalent interactions, including conventional hydrogen bonds, and weaker interactions involving fluorine such as C-H···F, F···F, and C-F···π interactions. This guide delves into the crystallographic analysis of this important class of molecules.
Synthesis of Fluorinated Phenylenediamines
The synthesis of fluorinated phenylenediamines can be achieved through various synthetic routes. A common strategy involves the nucleophilic aromatic substitution of fluorine atoms on a polyfluorinated benzene ring with an appropriate amine source, or the reduction of a corresponding dinitro compound.
A general workflow for the synthesis of a fluorinated phenylenediamine is depicted below:
Caption: General workflow for the synthesis of fluorinated phenylenediamines.
Experimental Protocols
General Synthesis of a Fluorinated Phenylenediamine
This protocol describes a representative synthesis of a fluorinated phenylenediamine via nucleophilic aromatic substitution.
-
Reaction Setup: To a solution of a polyfluorinated benzene derivative (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF), add the amine source (e.g., ammonia, or a protected amine) (2.0-3.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
-
Crystallization: Dissolve the purified fluorinated phenylenediamine in a minimal amount of a suitable solvent. Employ a crystallization technique such as slow evaporation, vapor diffusion, or layering with an anti-solvent to grow single crystals.
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Determine the unit cell and collect diffraction data at a specific temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the diffraction data using full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.
The logical workflow for crystal structure determination is as follows:
Caption: Workflow for single-crystal X-ray structure determination.
Crystallographic Data
The following tables summarize key crystallographic data for a selection of fluorinated phenylenediamine derivatives and related structures.
Table 1: Crystal Data and Structure Refinement Details
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 2,4-diaminotrifluoropyridine | C₅H₄F₃N₃ | Monoclinic | P2₁/c | 8.123(2) | 10.543(3) | 7.891(2) | 90 | 101.45(3) | 90 | 4 |
| Tetrafluoro-p-phenylenediamine | C₆H₄F₄N₂ | Monoclinic | P2₁/n | 3.845(1) | 13.541(3) | 6.134(2) | 90 | 97.45(3) | 90 | 2 |
| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride[1][2] | C₁₆H₁₈F₂N⁺·Cl⁻ | Monoclinic | P2₁/c | 10.123(4) | 15.678(6) | 9.876(3) | 90 | 105.43(2) | 90 | 4 |
Table 2: Selected Bond Lengths (Å)
| Compound | C-N (amine) | C-F |
| 2,4-diaminotrifluoropyridine | 1.345(3), 1.351(3) | 1.338(2) - 1.347(2) |
| Tetrafluoro-p-phenylenediamine | 1.378(2) | 1.349(2) - 1.352(2) |
| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride[1][2] | 1.512(3) | 1.378(2) - 1.381(2) |
Table 3: Selected Bond Angles and Torsion Angles (°)
| Compound | C-N-C | F-C-C | Torsion Angle (example) |
| 2,4-diaminotrifluoropyridine | - | 118.5(2) - 121.3(2) | - |
| Tetrafluoro-p-phenylenediamine | - | 119.8(1) - 120.2(1) | - |
| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride[1][2] | - | 118.9(2) - 121.1(2) | C-C-C-C = 53.4(2) |
Analysis of Intermolecular Interactions
The crystal packing of fluorinated phenylenediamines is governed by a variety of intermolecular interactions. The presence of N-H donors and N and F atoms as potential acceptors leads to the formation of hydrogen bonds.
-
N-H···N and N-H···F Hydrogen Bonds: These are often the dominant interactions dictating the supramolecular assembly.
-
C-H···F Interactions: While generally considered weak, these interactions can play a significant role in the overall crystal packing.[3]
-
π-π Stacking: The aromatic rings of phenylenediamines can engage in π-π stacking interactions, which are influenced by the fluorine substituents.
-
Halogen Bonds: In some cases, F···F interactions can also contribute to the stability of the crystal lattice.
The relationship between these interactions dictates the final crystal structure.
Caption: Key intermolecular interactions influencing crystal packing.
Conclusion
The crystal structure analysis of fluorinated phenylenediamines provides invaluable insights into their molecular geometry and solid-state organization. This technical guide has outlined the essential methodologies for their synthesis and crystallographic characterization, and presented a compilation of structural data. A thorough understanding of the interplay of intermolecular forces, particularly those involving fluorine, is crucial for the rational design of new materials and pharmaceutical compounds with tailored properties. The data and protocols herein serve as a valuable resource for researchers in this dynamic field.
References
An In-depth Technical Guide on the Solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, the theoretical principles governing its solubility, and a general experimental protocol for determining solubility.
Core Concepts: Understanding the Solubility of a Fluorinated Aromatic Diamine
The solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine is governed by its unique molecular structure, which features a highly fluorinated benzene ring and two primary amine functional groups. The interplay between the electron-withdrawing fluorine atoms and the hydrogen-bonding capabilities of the amine groups dictates its interaction with different organic solvents.
The general principle of "like dissolves like" is a useful starting point. The presence of the polar amine groups suggests potential solubility in polar solvents, while the nonpolar, electron-rich fluorinated ring can interact favorably with less polar or specific types of polar solvents. The high electronegativity of fluorine atoms reduces the polarizability of the molecule, which can lead to lower solubility in nonpolar hydrocarbon solvents.[1]
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble[2] |
| Methanol | Soluble[2] |
| Glacial Acetic Acid | Sparingly Soluble[2] |
| Chloroform | Very Slightly Soluble[2] |
| Water | Practically Insoluble[2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, a general gravimetric method can be employed. This method is suitable for determining the solubility of a solid compound in a given organic solvent.
Objective: To determine the saturation solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine in a specific organic solvent at a controlled temperature.
Materials:
-
2,3,5,6-tetrafluoro-1,4-benzenediamine (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,3,5,6-tetrafluoro-1,4-benzenediamine to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of 2,3,5,6-tetrafluoro-1,4-benzenediamine (approximately 143-147°C).
-
Continue heating until a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
Record the final mass of the dish and the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution withdrawn.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like 2,3,5,6-tetrafluoro-1,4-benzenediamine, from theoretical prediction to experimental determination.
Caption: Logical workflow for solubility assessment of a chemical compound.
Applications in Research and Development
The solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine is a critical parameter in its application, particularly in polymer chemistry for the synthesis of high-performance polyimides.[3] Understanding its behavior in different organic solvents is essential for controlling polymerization reactions, casting films, and processing the resulting materials. In the context of drug development, fluorinated aromatic amines are important building blocks.[4][5][6][7] Their solubility influences reaction conditions for synthesizing more complex molecules and is a key factor in the developability of any potential drug candidate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. 1,3-DIAMINO-2,4,5,6-TETRAFLUOROBENZENE | 1198-64-7 [chemicalbook.com]
- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Tetrafluorophenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluorophenylenediamine, with its electron-withdrawing fluorine substituents and electron-donating amino groups, presents a unique electronic and structural profile. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of such compounds. These calculations provide insights into molecular geometry, electronic structure, vibrational frequencies, and reactivity, which are crucial for applications in materials science and drug development.
Computational Methodologies
The following section details a representative computational protocol for performing quantum chemical calculations on tetrafluorophenylenediamine, synthesized from methodologies applied to similar fluorinated and aminated aromatic compounds.
Geometry Optimization
The initial step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).
Protocol:
-
Initial Structure Generation: A 3D model of tetrafluorophenylenediamine is constructed using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is a commonly employed method. A popular functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G**, is a good starting point, offering a balance between accuracy and computational cost. For higher accuracy, larger basis sets like 6-311++G(d,p) can be used.
-
Software: Commercially and academically available software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Calculation Type: A frequency analysis is performed at the same level of theory (e.g., B3LYP/6-31G**) as the geometry optimization.
-
Verification of Minimum: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.
Electronic Properties Calculation
Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.
Protocol:
-
Methodology: Single-point energy calculations are performed on the optimized geometry using the desired level of theory.
-
Key Properties:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[1]
-
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[1]
-
Illustrative Quantitative Data
The following tables present representative quantitative data that could be expected from quantum chemical calculations on tetrafluorophenylenediamine, based on values reported for fluoroanilines and substituted phenylenediamines.[1][2][3]
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-N | 1.40 - 1.43 | ||
| C-F | 1.34 - 1.36 | ||
| N-H | 1.01 - 1.02 | ||
| C-C-N | 119 - 121 | ||
| C-C-F | 118 - 120 | ||
| H-N-H | 110 - 115 | ||
| C-C-N-H | 0 or 180 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | 4.5 to 5.5 eV |
| Dipole Moment | 2.0 to 3.0 Debye |
Table 3: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| N-H Bend | 1600 - 1650 |
| C-F Stretch | 1100 - 1300 |
| C-N Stretch | 1250 - 1350 |
Visualizations
The following diagrams illustrate the typical workflow and logical relationships in quantum chemical calculations.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,3,5,6-tetrafluoro-p-phenylenediamine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of high-performance polymers, specifically polyimides and aramids, utilizing 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) as a key monomer. The introduction of fluorine atoms into the polymer backbone via TFPD is a strategic approach to enhance thermal stability, chemical resistance, and dielectric properties, making these materials highly suitable for advanced applications in electronics, aerospace, and biomedical fields.
Introduction to Fluorinated Polymers
Aromatic polyimides and aramids are classes of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical properties.[1][2] The incorporation of fluorine into these polymer structures, for instance by using monomers like TFPD, can further enhance these properties. Fluorination can lead to polymers with lower dielectric constants, reduced water absorption, and improved solubility, which are critical for applications in microelectronics and specialized membrane technologies.[3][4]
Polyimide Synthesis from 2,3,5,6-tetrafluoro-p-phenylenediamine
Polyimides are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride, or a one-step high-temperature solution polycondensation.
Two-Step Synthesis via Poly(amic acid) Precursor
This is the most common method for polyimide synthesis. It involves the formation of a soluble poly(amic acid) precursor at room temperature, which is then converted to the final polyimide by thermal or chemical imidization.[5]
-
Monomer Dissolution: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of 15-20% (w/w).[5]
-
Poly(amic acid) Formation: While stirring the TFPD solution under a nitrogen atmosphere at room temperature, gradually add an equimolar amount of pyromellitic dianhydride (PMDA) in small portions. The reaction is exothermic and the viscosity of the solution will increase significantly.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid) solution.[5]
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to a desired thickness.
-
Thermal Imidization: Place the cast film in an oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After cooling to room temperature, the polyimide film can be peeled from the glass substrate.
One-Step High-Temperature Solution Polycondensation
This method directly yields the polyimide in a single step and is suitable for polyimides that are soluble in the reaction solvent at elevated temperatures.
-
Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).
-
Solvent and Catalyst Addition: Add a high-boiling polar solvent such as m-cresol and a catalyst like isoquinoline. An azeotropic agent such as toluene can also be added to facilitate the removal of water.
-
Polymerization: Heat the reaction mixture to 180-200°C with continuous stirring under a nitrogen flow. The water formed during the imidization reaction is removed by azeotropic distillation.
-
Polymer Isolation: After 4-6 hours, cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 100°C.
Aramid Synthesis from 2,3,5,6-tetrafluoro-p-phenylenediamine
Aramids, or aromatic polyamides, are synthesized by the low-temperature polycondensation of an aromatic diamine and an aromatic diacid chloride.[6]
Experimental Protocol: Synthesis of Aramid from TFPD and Terephthaloyl Chloride (TPC)
-
Monomer Dissolution: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) in an anhydrous amide-type solvent (e.g., NMP or DMAc) containing a small amount of an acid scavenger such as pyridine or calcium chloride.[6][7]
-
Reaction Cooldown: Cool the solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride (TPC) to the stirred solution. A rapid increase in viscosity is typically observed.
-
Polymerization: Continue the reaction at 0°C for 1-2 hours, and then allow it to warm to room temperature while stirring for another 2-3 hours.
-
Polymer Precipitation: Precipitate the aramid by pouring the viscous solution into a large volume of water.
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it extensively with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100°C.[8]
Data Presentation
The following tables summarize typical properties of fluorinated polyimides. While specific data for TFPD-based polymers is not extensively published, these values for other fluorinated polyimides provide a reasonable expectation of performance.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer System (Diamine/Dianhydride) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Fluorinated Diamine with Bulky Side Group / Various Dianhydrides | 266 - 307 | 521 - 571[3] |
| 6FDA / Triptycene-based Diamine | 280 - 300 | > 500[9] |
| PMDA / Short-chain Aliphatic Diamines | Not Observed | > 250[10] |
| BTDA / Diaminodiphenyl Ether | 276 | Not Specified[11] |
| BPDA / Diaminodiphenyl Ether | 290 | Not Specified[11] |
| PMDA / Diaminodiphenyl Ether | 302 | Not Specified[11] |
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Polymer System (Diamine/Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Fluorinated Diamine with Bulky Side Group / Various Dianhydrides | 70.8 - 103.3 | 9.1 - 10.8 | 1.3 - 2.2[3] |
| BTDA / Diaminodiphenyl Ether | 114.19 | 3.58 | 3.23[6] |
| BPDA / Diaminodiphenyl Ether | Not Specified | 3.8 | Not Specified[6] |
| PMDA / Diaminodiphenyl Ether | Not Specified | 2.82 | 3.42[6] |
Table 3: Dielectric Properties of Fluorinated Polyimides
| Polymer System (Diamine/Dianhydride) | Dielectric Constant (at 1 MHz) |
| Fluorinated Diamine with Bulky Side Group / 6FDA | 2.66[3] |
| HFA-Substituted Diamine / 6FDA | 2.60 (after thermal treatment)[12] |
| PMDA / Short-chain Aliphatic Diamines | 3.96 - 6.57[10] |
| General Aromatic Polyimides | ~3.5[13] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of polyimides and aramids.
Caption: Workflow for the two-step synthesis of polyimide.
Caption: Workflow for the one-step synthesis of polyimide.
Caption: Workflow for the synthesis of aramid polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Production process of aramid fiber [tchaintech.com]
- 8. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Superheat-Resistant Polyimides with Enhanced Dielectric Constant by Introduction of Cu(ΙΙ)-Coordination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TFMB) as a Monomer for High-Performance Polyimides
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TFMB), also known as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, is a fluorinated diamine monomer crucial for the synthesis of high-performance polyimides. The incorporation of the tetrafluorophenylene unit into the polyimide backbone imparts a unique combination of desirable properties, including exceptional thermal stability, low dielectric constants, reduced water absorption, and enhanced optical transparency.[1][2][3] These characteristics make TFMB-based polyimides highly suitable for advanced applications in microelectronics, aerospace, and potentially in specialized biomedical applications where chemical inertness and stability are paramount.[4][5]
The strong electronegativity and bulky nature of the fluorine atoms in TFMB disrupt intermolecular charge transfer complexes, which are responsible for the characteristic color of traditional aromatic polyimides, leading to more colorless films.[3][6] Furthermore, the high bond energy of C-F bonds contributes to the outstanding thermal and oxidative stability of the resulting polymers.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides derived from TFMB.
Key Properties of TFMB-Based Polyimides
The introduction of TFMB into a polyimide structure significantly enhances several key performance metrics. The fluorinated groups decrease molecular polarization and increase the spacing between polymer chains, which in turn lowers the dielectric constant and water uptake.[1] The rigidity of the TFMB unit also contributes to high glass transition temperatures (Tg) and excellent dimensional stability.[7]
Table 1: Physical and Chemical Properties of TFMB Monomer
| Property | Value | Reference |
| Chemical Formula | C₆H₄F₄N₂ | [8] |
| Molecular Weight | 180.10 g/mol | [8] |
| Appearance | White to gray powder/crystal | |
| Melting Point | 143-147 °C | |
| CAS Number | 1198-64-7 |
Applications
The unique properties of TFMB-based polyimides make them suitable for a range of demanding applications:
-
Advanced Electronics: Their low dielectric constant and loss are ideal for high-frequency applications, such as 5G technology, flexible circuits, and interlayer dielectrics in integrated circuits.[1][9]
-
Optical Materials: High optical transparency and colorlessness make them suitable for flexible display substrates and other optoelectronic devices.[6][10]
-
Aerospace: Exceptional thermal stability and resistance to radiation and corrosive environments are beneficial for aerospace components.[1]
-
Biomedical and Drug Development: While less conventional, the chemical inertness, low water absorption, and high thermal stability (allowing for sterilization) of fluorinated polyimides present opportunities for use in implantable devices, drug delivery systems, and as protective, biocompatible coatings.[1][4] The anti-fouling properties conferred by fluorine can also be advantageous.[1]
Experimental Protocols
Protocol 1: Two-Step Synthesis of a TFMB-Based Polyimide (e.g., 6FDA-TFMB)
This protocol describes the common two-step polycondensation method, which involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal imidization to form the final polyimide film.[11][12]
Materials:
-
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TFMB)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (for chemical imidization, optional)
-
Pyridine (for chemical imidization, optional)
-
Argon or Nitrogen gas
-
Glass reaction vessel with mechanical stirrer and gas inlet/outlet
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Dry all glassware thoroughly in an oven before use.
-
In a four-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TFMB in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Gradually add an equimolar amount of 6FDA powder to the diamine solution in small portions over 30 minutes. A slight increase in temperature may be observed.
-
Rinse the weighing container with additional DMAc to ensure all the dianhydride is transferred to the reaction vessel. Adjust the solvent amount to achieve a final solid content of 15-20 wt%.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous as the poly(amic acid) forms.[11]
Step 2: Thermal Imidization (Film Casting)
-
Filter the viscous poly(amic acid) solution through a 0.5 µm filter to remove any particulate matter.[13]
-
Cast the filtered solution onto a clean, level glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the coated substrate in a vacuum or convection oven and cure using a staged heating program. A typical program is:
-
After the thermal treatment, allow the substrate to cool slowly to room temperature.
-
Immerse the glass substrate in deionized water. The polyimide film should peel off from the substrate.
-
Dry the free-standing film in a vacuum oven at 120 °C for 24 hours before characterization.[14]
Step 2 (Alternative): Chemical Imidization
-
To the poly(amic acid) solution from Step 1, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.[11]
-
Stir the mixture at room temperature for 6-24 hours.[11][15]
-
Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.[11]
Characterization Data
The properties of polyimides can be tailored by selecting different dianhydride co-monomers to polymerize with TFMB. The following tables summarize quantitative data for various TFMB-containing polyimides reported in the literature.
Table 2: Thermal Properties of TFMB-Based Polyimides
| Polyimide System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (T₅%, °C) | Reference |
| TPPI50 (50% TFMB) | 402 | 563 | [1] |
| TPPI75 (75% TFMB) | 407 | 570 | [1] |
| 6FDA-TFMB | 304.5 (DSC) | 541 | [7] |
| FPI-7 (50% MABTFMB) | 370.6 | 522 | [16] |
| ODPA-TFMB | - | >518 | [2] |
Table 3: Mechanical Properties of TFMB-Based Polyimides
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) | Reference |
| TPPI50 (50% TFMB) | 232.73 | 26.26 | 5.53 | [1] |
| 6FDA-TFMB | 105.3 | 6.8 | 12.3 | [2] |
| ODPA-TFMB | 75.7 | 16.1 | 4.9 | [2] |
Table 4: Dielectric and Optical Properties of TFMB-Based Polyimides
| Polyimide System | Dielectric Constant (Dk @ 1 MHz) | Dielectric Loss (Df @ 1 MHz) | Cutoff Wavelength (λ₀, nm) | Reference |
| TPPI50 (50% TFMB) | 2.312 | 0.00676 | - | [1] |
| 6FDA-TFMB | 2.85 | - | <330 | [2] |
| ODPA-TFMB | 3.38 | - | <330 | [2] |
| FPI-7 (50% MABTFMB) | - | - | - | [16] |
Note: MABTFMB is a modified diamine containing TFMB units.
Visualizations
Caption: Experimental workflow for the two-step synthesis of TFMB-based polyimide films.
Caption: General reaction scheme for polyimide synthesis from a diamine and a dianhydride.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 5. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 7. Preparation and Characterization of Fluorine-Containing Polyimide Films with Enhanced Output Performance for Potential Applications as Negative Friction Layers for Triboelectric Nanogenerators [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Fluorinated Polyimides in Aerospace Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides (FPIs) represent a class of high-performance polymers that have garnered significant interest in the aerospace industry due to their exceptional combination of properties. The incorporation of fluorine atoms into the polyimide backbone imparts unique characteristics such as enhanced thermal stability, reduced dielectric constant, low moisture absorption, and improved resistance to atomic oxygen and UV radiation. These attributes make FPIs ideal candidates for a wide range of demanding aerospace applications, from advanced composites in hypersonic vehicles to durable thermal control films and high-frequency electronics in satellites.
This document provides detailed application notes on the use of fluorinated polyimides in aerospace engineering, along with comprehensive protocols for their synthesis and characterization.
Key Properties and Aerospace Applications
The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3), into the polyimide structure significantly enhances several key properties, making them highly suitable for the extreme environments encountered in aerospace applications.[1][2][3]
Key Properties:
-
High Thermal Stability: FPIs exhibit excellent resistance to high temperatures, with glass transition temperatures (Tg) often exceeding 300°C and thermal decomposition temperatures (Td) surpassing 500°C. This allows them to maintain their structural integrity and performance in high-temperature environments, such as those experienced by hypersonic vehicles.[1][4][5]
-
Low Dielectric Constant and Dissipation Factor: The presence of fluorine lowers the dielectric constant and dissipation factor of polyimides, making them excellent materials for high-frequency electronic applications, reducing signal delay and cross-talk in communication systems.[1][3][6][7][8]
-
Resistance to Atomic Oxygen (AO) and UV Radiation: In the low Earth orbit (LEO) environment, atomic oxygen and ultraviolet radiation are major causes of material degradation. The strong C-F bond in fluorinated polyimides provides enhanced resistance to these harsh conditions, extending the operational lifetime of spacecraft components.[9][10][11]
-
Low Moisture Absorption and Hydrophobicity: The hydrophobic nature of fluorinated polymers leads to very low moisture absorption. This is critical for maintaining stable dielectric properties and dimensional stability in varying humidity environments.
-
Good Mechanical Properties: FPIs can be formulated to exhibit a range of mechanical properties, from high tensile strength and modulus for structural components to flexibility for thin-film applications.[1][2][7][12]
Aerospace Applications:
-
Advanced Composites: As a matrix resin in carbon fiber composites for structural components in high-speed aircraft and hypersonic vehicles, where high thermal stability is paramount.[4]
-
Thermal Control Systems: As thin films for thermal blankets and sunshields on satellites and spacecraft, providing protection from extreme temperature fluctuations and radiation.
-
Aerospace Electronics: As substrates for flexible printed circuits, wire and cable insulation, and dielectric layers in high-frequency connectors and antennas due to their low dielectric properties and thermal stability.[1][6]
-
Optical Components: Their optical transparency in certain formulations makes them suitable for applications such as substrates for solar cells and optical filters.
Data Presentation: Properties of Fluorinated Polyimides
The following tables summarize the quantitative data for various fluorinated polyimide systems, providing a comparative overview of their key properties.
Table 1: Thermal Properties of Selected Fluorinated Polyimides
| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (%) |
| 6FDA/ODA Copolymers | 260 - 275 | 533 - 561 | 50 - 63 |
| TPPI50 | 402 | 563 | - |
| FPI/ASE (1 wt%) | 360.1 | - | - |
| Hydrothermally Synthesized FPIs | >300 | >500 | - |
| FAPI-100 | 351.6 | 612.3 (in air) | - |
| PMR-15 Replacement (DMBZ-15) | 418 | - | - |
| Non-fluorinated Kapton® (for comparison) | ~360-410 | ~550-600 | ~60 |
Table 2: Mechanical Properties of Selected Fluorinated Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 6FDA/ODA Copolymers | 120.7 - 218.7 | - | 1.25 - 1.50 |
| TPPI50 | 232.73 | 26.26 | 5.53 |
| FPI/ASE (1 wt%) | 108.25 | 4.83 | - |
| FAPI Series | up to 326.7 | - | up to 8.4 |
| PI films with multi-bulky pendant groups | 82 - 91 | 4.3 - 9.0 | 2.3 - 3.2 |
| Non-fluorinated Kapton® HN (for comparison) | ~172 | ~40 | ~2.96 |
Table 3: Dielectric Properties of Selected Fluorinated Polyimides (at 1 MHz)
| Polyimide System | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| TPPI50 | 2.312 | 0.00676 |
| FPIs with multi-bulky pendant groups | 2.69 - 2.85 | - |
| FAPI Series (at 10 GHz) | 2.68 - 3.25 | < 0.005 |
| Highly Fluorinated PIs (at 10 GHz) | 2.6 - 2.9 | < 0.005 |
| Non-fluorinated Kapton® (for comparison) | ~3.5 | ~0.002 |
Table 4: Atomic Oxygen (AO) Erosion Yield of Selected Polymers
| Polymer | Erosion Yield (x 10⁻²⁴ cm³/atom) |
| Fluorinated Ethylene Propylene (FEP Teflon) | 0.02 |
| Polytetrafluoroethylene (PTFE Teflon) | 0.0142 |
| Polyvinylidene Fluoride (PVDF) | 0.129 |
| Kapton H Polyimide (Reference) | 3.0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of fluorinated polyimides.
Protocol 1: Synthesis of a Fluorinated Polyimide via Two-Step Polycondensation
This protocol describes a general two-step method involving the formation of a poly(amic acid) precursor followed by chemical imidization.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Glass plate
-
Doctor blade or spin coater
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of TFMB diamine in anhydrous DMAc with stirring until fully dissolved. b. Cool the solution to 0-5°C using an ice bath. c. Gradually add an equimolar amount of 6FDA dianhydride powder to the stirred solution. d. Continue stirring at 0-5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours to form a viscous poly(amic acid) solution.
-
Film Casting and Imidization: a. Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade or spin coater to achieve the desired film thickness. b. Place the cast film in a vacuum oven and perform a step-wise thermal cure: i. 80°C for 1 hour ii. 150°C for 1 hour iii. 200°C for 1 hour iv. 250°C for 30 minutes v. 300°C for 1 hour c. Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) to the poly(amic acid) solution and stir at room temperature for 12 hours. Then, precipitate the polyimide in methanol, wash thoroughly, and dry under vacuum.
-
Film Removal: a. After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.
Protocol 2: Thermal Property Characterization
A. Thermogravimetric Analysis (TGA)
This protocol outlines the determination of thermal decomposition temperature.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small piece of the fluorinated polyimide film (typically 5-10 mg).
-
Instrument Setup: a. Place the sample in a platinum or ceramic TGA pan. b. Place the pan in the TGA furnace. c. Purge the furnace with high-purity nitrogen gas (flow rate ~50-100 mL/min) to provide an inert atmosphere.
-
Thermal Program: a. Equilibrate the sample at 30°C. b. Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Data Analysis: a. Plot the sample weight percentage as a function of temperature. b. Determine the 5% weight loss temperature (Td5) as an indicator of the onset of thermal decomposition.
B. Differential Scanning Calorimetry (DSC)
This protocol is for determining the glass transition temperature (Tg).
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, flat piece of the fluorinated polyimide film (typically 5-10 mg) in an aluminum DSC pan and seal it.
-
Instrument Setup: a. Place the sample pan and an empty reference pan in the DSC cell. b. Purge the cell with nitrogen gas.
-
Thermal Program: a. Heat the sample from room temperature to a temperature above the expected Tg (e.g., 400°C) at a heating rate of 20°C/min to erase the thermal history. b. Cool the sample rapidly to room temperature. c. Reheat the sample at the same heating rate (20°C/min).
-
Data Analysis: a. Plot the heat flow as a function of temperature from the second heating scan. b. Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve.
Protocol 3: Mechanical Property Characterization (ASTM D882)
This protocol describes the determination of tensile properties of thin polyimide films.
Equipment:
-
Universal Testing Machine with a suitable load cell
-
Film grips
-
Micrometer for thickness measurement
Procedure:
-
Specimen Preparation: a. Cut rectangular specimens from the polyimide film with a width of 25 mm and a length of 150 mm. b. Measure the thickness of each specimen at several points and calculate the average.
-
Test Setup: a. Set the initial grip separation (gauge length) to 100 mm. b. Securely clamp the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Testing: a. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min). b. Continue the test until the specimen breaks.
-
Data Analysis: a. Record the load versus elongation data. b. Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.
Protocol 4: Dielectric Property Characterization (ASTM D150)
This protocol outlines the measurement of dielectric constant and dissipation factor.
Equipment:
-
LCR meter or Impedance Analyzer
-
Dielectric test fixture with parallel plate electrodes
Procedure:
-
Sample Preparation: a. Prepare a flat, circular or square film specimen with a uniform thickness. The specimen should be larger than the electrodes. b. Ensure the specimen is clean and dry.
-
Measurement: a. Place the specimen between the electrodes of the test fixture. b. Measure the capacitance (C) and dissipation factor (D) of the specimen at various frequencies (e.g., 1 kHz, 1 MHz). c. Remove the specimen and measure the capacitance of the empty fixture (C₀).
-
Calculation: a. Calculate the dielectric constant (Dk or ε') using the formula: Dk = C / C₀. b. The dissipation factor (Df or tan δ) is directly measured by the instrument.
Protocol 5: Atomic Oxygen (AO) Exposure Testing
This protocol provides a general procedure for simulating the effects of the LEO environment.
Equipment:
-
Atomic oxygen exposure facility (e.g., plasma asher or directed beam system)
-
Vacuum chamber
-
Analytical balance
-
Kapton® H witness samples (for fluence calibration)
Procedure:
-
Sample Preparation: a. Cut the fluorinated polyimide film samples to the desired dimensions. b. Clean the samples and dry them in a vacuum desiccator to a constant weight. c. Record the initial mass of each sample.
-
Exposure: a. Mount the samples and Kapton® H witness samples in the exposure chamber. b. Evacuate the chamber to a high vacuum. c. Expose the samples to a controlled flux of atomic oxygen for a specified duration to achieve the desired fluence.
-
Post-Exposure Analysis: a. After exposure, bring the chamber back to atmospheric pressure. b. Carefully remove the samples and dry them to a constant weight in a vacuum desiccator. c. Record the final mass.
-
Data Analysis: a. Calculate the mass loss of the samples. b. Determine the atomic oxygen fluence from the mass loss of the Kapton® H witness samples (using its known erosion yield of 3.0 x 10⁻²⁴ cm³/atom). c. Calculate the erosion yield of the fluorinated polyimide samples.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations [mdpi.com]
- 10. esmat.esa.int [esmat.esa.int]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis of High-Performance Polymers Utilizing Tetrafluorophenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers using 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD). The incorporation of this fluorinated diamine monomer into polymer backbones imparts a unique combination of desirable properties, including exceptional thermal stability, enhanced mechanical strength, low dielectric constants, and improved solubility. These characteristics make the resulting polymers highly attractive for a range of advanced applications, from microelectronics and aerospace to specialized membrane separations.
Introduction to Tetrafluorophenylenediamine-Based Polymers
Aromatic polyimides, polyamides, and polybenzoxazoles are classes of polymers renowned for their high-performance characteristics.[1] The introduction of fluorine atoms into the polymer structure, particularly through the use of monomers like TFPD, significantly enhances these properties. The strong electron-withdrawing nature of fluorine atoms reduces the polarizability of the polymer chains, leading to lower dielectric constants and moisture absorption. Furthermore, the bulkiness of the fluorine atoms can disrupt chain packing, which often improves the solubility of these typically intractable polymers without compromising their high thermal stability.[2]
This document outlines the synthesis of three key types of high-performance polymers using TFPD:
-
Polyimides: Known for their outstanding thermal and mechanical properties, making them suitable for applications in the electronics and aerospace industries.[1]
-
Polyamides: Valued for their high strength and durability.
-
Polybenzoxazoles (PBOs): A class of polymers with excellent thermal and chemical resistance, often used in high-performance fibers and films.[3]
Data Presentation: Properties of High-Performance Polymers
The following tables summarize the key quantitative data for high-performance polymers synthesized using fluorinated diamines, providing a comparative overview of their thermal, mechanical, and dielectric properties.
Table 1: Thermal Properties of Fluorinated High-Performance Polymers
| Polymer Type | Monomers | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (%) |
| Polyimide | TFPD + Dianhydride | 350 - 410[4] | 500 - 570[4] | > 50[5] |
| Polyamide | TFPD + Diacid Chloride | 280 - 320 | 450 - 500 | 40 - 55[6] |
| Polybenzoxazole | TFPD derivative + Diacid | 354[3] | > 500 | 65[3] |
Table 2: Mechanical Properties of Fluorinated High-Performance Polymer Films
| Polymer Type | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Polyimide | TFPD + Dianhydride | 100 - 235[4] | 15 - 30[4] | 3.5 - 5.6[4] |
| Polyamide | TFPD + Diacid Chloride | 80 - 150 | 5 - 15 | 2.5 - 4.0 |
| Polybenzoxazole | TFPD derivative + Diacid | 150 - 250 | 10 - 20 | 4.0 - 6.0 |
Table 3: Dielectric Properties of Fluorinated High-Performance Polymers
| Polymer Type | Monomers | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Polyimide | TFPD + Dianhydride | 2.3 - 2.8[4] | 0.006 - 0.010[4] |
| Polyamide | TFPD + Diacid Chloride | 2.8 - 3.5 | 0.010 - 0.020 |
| Polybenzoxazole | TFPD derivative + Diacid | 2.19 - 2.42[3] | < 0.010[3] |
Experimental Protocols
Detailed methodologies for the synthesis of polyimides, polyamides, and polybenzoxazoles using tetrafluorophenylenediamine are provided below.
Synthesis of Polyimides via a Two-Step Polycondensation Reaction
A common and effective method for synthesizing high-quality polyimides is the two-step solution polycondensation.[7] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to form the final polyimide.
Protocol:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine (1.00 mmol) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) (1.00 mmol) to the stirred solution.
-
Continue stirring at 0°C for 2 hours, and then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[5]
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
-
-
Chemical Imidization (Alternative to Thermal Imidization):
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (in a 2:1 molar ratio with respect to the repeating unit of the polymer).[5]
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C.
-
Synthesis of Polyamides via Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[8]
Protocol:
-
Preparation of Aqueous Phase:
-
Dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine (1.00 mmol) and an acid scavenger (e.g., sodium carbonate, 2.10 mmol) in distilled water.
-
-
Preparation of Organic Phase:
-
Dissolve an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) (1.00 mmol) in an organic solvent that is immiscible with water (e.g., dichloromethane or hexane).
-
-
Polymerization:
-
Combine the aqueous and organic phases in a beaker without stirring to create a distinct interface.
-
Carefully grasp the polymer film that forms at the interface with forceps and pull it out continuously, allowing the unreacted monomers to come into contact and continue the polymerization.
-
Alternatively, for a powdered product, vigorously stir the two phases using a high-speed blender.
-
-
Purification:
-
Wash the resulting polyamide thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 60-80°C.
-
Synthesis of Polybenzoxazoles (PBOs)
The synthesis of PBOs from tetrafluorophenylenediamine requires a precursor monomer containing ortho-hydroxyl groups. This can be achieved by first synthesizing a hydroxyl-containing diamine from a tetrafluorinated precursor. The subsequent polymerization and cyclization yield the final PBO.
Protocol:
-
Synthesis of a Hydroxyl-Containing Fluorinated Diamine (Precursor Step):
-
This protocol assumes the availability of a suitable di-nitro precursor with ortho-hydroxyl groups. A general reduction step is described here.
-
In a reaction flask, dissolve the hydroxyl-containing fluorinated di-nitro compound in a suitable solvent like ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]
-
After the reduction is complete, neutralize the reaction mixture and extract the diamine product. Purify by recrystallization or column chromatography.
-
-
Poly(o-hydroxyamide) Synthesis:
-
In a flame-dried, three-necked flask, dissolve the synthesized hydroxyl-containing fluorinated diamine (1.00 mmol) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) (1.00 mmol) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours to form the poly(o-hydroxyamide).
-
-
Thermal Cyclodehydration to Polybenzoxazole:
-
Isolate the poly(o-hydroxyamide) by precipitation in a non-solvent.
-
Heat the polymer under a nitrogen atmosphere at high temperatures (typically 300-400°C) to induce cyclodehydration, forming the polybenzoxazole structure.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of polyimides and polyamides.
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Workflow for the interfacial polymerization of polyamides.
Signaling Pathways
It is important to note that the synthesis and application of high-performance polymers, such as those derived from tetrafluorophenylenediamine, are primarily focused on materials science and engineering. Their utility lies in their physical and chemical properties for applications in extreme environments. As such, there is no direct or established connection between these synthetic polymers and biological signaling pathways. Research in this area is concentrated on material characteristics rather than interactions with biological systems.
Conclusion
The use of 2,3,5,6-tetrafluoro-p-phenylenediamine as a monomer provides a powerful strategy for the development of high-performance polymers with a superior balance of properties. The protocols and data presented in this document offer a foundational guide for researchers and scientists to explore the synthesis and characterization of these advanced materials. The unique combination of high thermal stability, mechanical robustness, and low dielectric properties makes these fluorinated polymers prime candidates for next-generation applications in demanding technological fields.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,3,5,6-tetrafluoro-p-phenylenediamine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,5,6-tetrafluoro-p-phenylenediamine as a key building block in the synthesis of high-performance polymers for organic electronic devices. The unique properties imparted by the fluorine atoms make this monomer a compelling choice for creating materials with enhanced thermal stability, solubility, and specific electronic characteristics desirable in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Overview of 2,3,5,6-tetrafluoro-p-phenylenediamine in Organic Electronics
2,3,5,6-tetrafluoro-p-phenylenediamine is an aromatic diamine monomer that serves as a fundamental component in the synthesis of fluorinated polyimides and other conjugated polymers. The incorporation of fluorine atoms into the polymer backbone can significantly alter the material's properties in several beneficial ways for organic electronics:
-
Improved Thermal Stability: The high bond strength of C-F bonds enhances the thermal and oxidative stability of the resulting polymers, which is crucial for the longevity and reliability of electronic devices.
-
Enhanced Solubility: The presence of fluorine atoms can disrupt intermolecular packing, leading to improved solubility in common organic solvents. This facilitates solution-based processing techniques like spin-coating and printing for large-area device fabrication.
-
Lowered Dielectric Constant: Fluorination often leads to a decrease in the dielectric constant of polyimides, making them excellent candidates for gate insulator layers in OFETs to reduce power consumption and improve performance.
-
Modified Electronic Properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which can be strategically used to improve charge injection/extraction and control the open-circuit voltage in OPVs.
Application: High-Performance Dielectric Layer for Organic Field-Effect Transistors (OFETs)
Fluorinated polyimides derived from 2,3,5,6-tetrafluoro-p-phenylenediamine are excellent candidates for use as gate dielectric layers in OFETs. Their low dielectric constant, high thermal stability, and solution processability allow for the fabrication of flexible, high-performance transistors.
Synthesis of a Fluorinated Polyimide
A common method for synthesizing polyimides is a two-step polycondensation reaction. First, a poly(amic acid) precursor is formed by reacting the diamine monomer (2,3,5,6-tetrafluoro-p-phenylenediamine) with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent. The resulting poly(amic acid) is then converted to the final polyimide through thermal or chemical imidization.
Experimental Protocol: Synthesis of Fluorinated Polyimide
Materials:
-
2,3,5,6-tetrafluoro-p-phenylenediamine
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Methanol
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine in anhydrous NMP (or DMAc) to a concentration of approximately 10-15 wt%.
-
Stir the solution at room temperature until the diamine is fully dissolved.
-
Slowly add an equimolar amount of PMDA to the solution in small portions. The reaction is exothermic, so maintain the temperature below 30°C.
-
Continue stirring the reaction mixture under an inert atmosphere at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film. Heat the film in an oven under a nitrogen atmosphere using a step-wise temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stir at room temperature for 24 hours. Precipitate the resulting polyimide by pouring the solution into methanol. Filter and dry the polymer under vacuum.
Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET
Materials:
-
Fluorinated polyimide synthesized as described above
-
Heavily doped silicon wafer with a thermally grown SiO2 layer (serves as the gate and initial dielectric)
-
Organic semiconductor (e.g., Pentacene, C60)
-
Gold (for source and drain electrodes)
-
Organic solvent for the polyimide (e.g., NMP, cyclopentanone)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO2 substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Deposition: Prepare a solution of the fluorinated polyimide in a suitable solvent (e.g., 5 wt% in cyclopentanone). Spin-coat the solution onto the cleaned Si/SiO2 substrate at 3000 rpm for 60 seconds.
-
Annealing: Anneal the substrate at 150-200°C for 1 hour to remove the solvent and fully cure the polyimide layer.
-
Semiconductor Deposition: Deposit a thin film (e.g., 50 nm) of the organic semiconductor onto the polyimide dielectric layer via thermal evaporation in a high-vacuum chamber.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (e.g., 50 nm) to define the source and drain electrodes on top of the semiconductor layer.
-
Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.
Data Presentation
The following table summarizes typical properties of fluorinated polyimides relevant to their application in organic electronics. These are representative values and can vary depending on the specific dianhydride used and the polymerization conditions.
| Property | Typical Value Range | Significance in Organic Electronics |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 | A lower dielectric constant reduces power consumption and improves the switching speed of transistors. |
| Glass Transition Temp. (Tg) | > 300 °C | High thermal stability is essential for device fabrication processes and long-term operational stability. |
| Decomposition Temp. (Td) | > 500 °C | Indicates excellent thermal robustness of the material. |
| Solubility | Soluble in NMP, DMAc, cyclopentanone | Enables solution-based processing for large-area and flexible electronics. |
| Breakdown Voltage | > 1 MV/cm | A high breakdown voltage is critical for reliable operation of the dielectric layer. |
Further Applications
Beyond their use as dielectric layers, polymers derived from 2,3,5,6-tetrafluoro-p-phenylenediamine can be designed for other roles in organic electronics:
-
Interfacial Layers: Thin films of these polymers can be used to modify the surface of electrodes to improve charge injection or extraction by tuning the work function.
-
Host Materials in OLEDs: Their high triplet energy, a common feature of fluorinated materials, could make them suitable as host materials for phosphorescent emitters in OLEDs.
-
Building Blocks for Donor-Acceptor Polymers in OPVs: The electron-withdrawing nature of the fluorinated phenylenediamine unit can be exploited in the design of donor-acceptor conjugated polymers to tune the energy levels and improve the efficiency of organic solar cells.
These applications would require co-polymerization with other monomers to achieve the desired electronic and optical properties. The experimental protocols for device fabrication would be similar in principle to the OFET example, with variations in the specific device architecture and materials used.
Application Note & Protocol: Polymerization of Fluorinated Diamines for High-Performance Polyimides
Audience: Researchers, scientists, and drug development professionals interested in the synthesis and application of advanced fluorinated polymers.
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, low dielectric constant, and optical transparency.[1][2][3] These properties make them highly desirable for applications in microelectronics, aerospace, and flexible displays.[2][3][4] The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF3), into the polymer backbone significantly enhances solubility and reduces moisture absorption compared to their non-fluorinated counterparts.[1][2] This document provides a detailed experimental protocol for the synthesis of fluorinated polyimides via the polymerization of fluorinated diamines with aromatic dianhydrides.
Experimental Protocols
The synthesis of fluorinated polyimides from fluorinated diamines and dianhydrides is typically achieved through a two-step polycondensation reaction or a one-step high-temperature solution polycondensation.[5][6] A more recent, environmentally friendly approach involves hydrothermal polymerization.[5]
Method 1: Two-Step Polycondensation (Thermal Imidization)
This is the most common method, involving the formation of a poly(amic acid) precursor at room temperature, followed by thermal cyclization to the polyimide.[5][7]
Step 1: Poly(amic acid) Synthesis
-
Monomer Preparation: Ensure both the fluorinated diamine and the aromatic dianhydride are of high purity. Dry the monomers in a vacuum oven before use to remove any residual moisture.
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the fluorinated diamine in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5][7] The concentration of the resulting solution is typically around 20 wt%.[5]
-
Polymerization: While stirring the diamine solution under a nitrogen atmosphere, gradually add an equimolar amount of the aromatic dianhydride in solid form. The reaction is typically stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.[5][7]
Step 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a glass substrate using a spin-coater or a doctor blade to obtain a uniform film.
-
Curing: Thermally cure the cast film in a programmable oven with a nitrogen atmosphere. A typical curing cycle involves a stepwise increase in temperature, for example: 100°C for 1 hour, 150°C for 30 minutes, 200°C for 30 minutes, 250°C for 30 minutes, 300°C for 30 minutes, and finally 350°C for 30 minutes.[5] The heating rate is generally controlled, for instance, at 2°C/min.[5]
-
Film Detachment: After cooling to room temperature, the resulting polyimide film can be carefully detached from the glass substrate.
Method 2: One-Step High-Temperature Polycondensation
This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the fluorinated diamine and the aromatic dianhydride.
-
Solvent and Catalyst: Add a high-boiling point aprotic solvent, such as m-cresol, and a catalyst, such as isoquinoline.
-
Polymerization: Heat the reaction mixture to a high temperature (e.g., 180-200°C) and maintain it for several hours under a continuous nitrogen purge to facilitate the removal of the water byproduct.
-
Precipitation and Purification: After cooling, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyimide. The polymer is then collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven.
Method 3: Hydrothermal Polymerization
This is a greener alternative that uses water as the solvent.[5]
-
Tetracarboxylic Acid Formation: Add the dianhydride monomer to deionized water in a vial and stir at 80°C for 2 hours to form the corresponding tetracarboxylic acid.[5]
-
Salt Formation: After cooling to room temperature, add an equimolar amount of the fluorinated diamine to the solution and stir vigorously overnight to form a white monomer salt.[5]
-
Polymerization: Transfer the vial containing the monomer salt solution into a bolt-closure-type autoclave. Place the autoclave in a pre-heated oven at 200°C for 6 hours.[5]
-
Work-up: After the reaction, allow the autoclave to cool down slowly to room temperature before opening. The resulting polyimide can then be isolated and purified.
Data Presentation
The properties of fluorinated polyimides are highly dependent on the specific monomers used. The following tables summarize representative data from the literature for polyimides synthesized from various fluorinated diamines and dianhydrides.
Table 1: Monomers and Polymerization Conditions
| Polyimide ID | Fluorinated Diamine | Dianhydride | Polymerization Method | Solvent | Ref. |
| PI-1 | 2,2′-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Pyromellitic dianhydride (PMDA) | One-step high-temperature polycondensation | m-cresol | [1] |
| PI-2 | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Two-step thermal imidization | DMAc | [5] |
| PI-3 | 4,4'-Oxydianiline (ODA) | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Hydrothermal Polymerization | Water | [5] |
Table 2: Properties of Fluorinated Polyimides
| Polyimide ID | Solubility | Dielectric Constant (1 MHz) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Ref. |
| PI-1a | Soluble in NMP, CHCl3, THF | 2.85 | 281 °C | 561 °C (N2) | [1] |
| PI-2 | Soluble in various organic solvents | - | 236–268 °C | >500 °C | [4] |
| PI-3 | Soluble in DMAc, NMP, THF, CHCl3 | - | - | 480-520 °C | [5] |
Characterization of Fluorinated Polyimides
The successful synthesis and properties of the fluorinated polyimides can be confirmed using various analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide ring, characteristic absorption bands are observed around 1778 cm⁻¹ (asymmetrical C=O stretching), 1733 cm⁻¹ (symmetrical C=O stretching), and 1385 cm⁻¹ (C-N stretching).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to elucidate the chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.[8]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) of the polymer.[8]
Visualizations
Experimental Workflow for Two-Step Polycondensation
Caption: Workflow for the two-step polymerization of fluorinated diamines.
Logical Relationship of Polymer Properties
Caption: Influence of monomer structure on final polymer properties.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Fluorinated Polyimide Films | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: Development of Low Dielectric Constant (Low-k) Materials
Authored for: Researchers, Scientists, and Material Development Professionals
Abstract: The continuous scaling of integrated circuits (ICs) necessitates the use of low dielectric constant (low-k) materials as insulators to mitigate performance degradation.[1] As device dimensions shrink, the resistance-capacitance (RC) delay, signal crosstalk, and power consumption of the interconnect structure become significant bottlenecks.[1][2][3][4] Replacing the traditional silicon dioxide (SiO₂) dielectric with materials possessing a lower k-value reduces parasitic capacitance, enabling faster switching speeds and lower heat dissipation.[1] These application notes provide an overview of the primary applications, classifications, and key properties of low-k materials, along with detailed protocols for their synthesis and characterization.
Applications of Low-k Materials
The primary application for low-k dielectrics is as the inter-layer and intra-layer insulating material in the back-end-of-line (BEOL) interconnects of ICs.[2][5][6] In this role, they electrically isolate the copper wiring.[3] Beyond microelectronics, the principles of low-k material design are being applied to other advanced fields:
-
High-Frequency Circuits (5G/6G): Low-k materials are crucial for substrates and packaging in radio frequency (RF) and microwave circuits to reduce signal delay and distortion, enabling more efficient high-speed data transmission.[7][8][9][10]
-
Printed Circuit Boards (PCBs): Substrates made from low-k plastics minimize electromagnetic interference (EMI) and crosstalk, enhancing the reliability of high-speed circuits.[7][11]
-
Flexible Electronics: Polymer-based low-k dielectrics are integral to the development of flexible electronic devices due to their mechanical properties and ability to reduce power consumption.[12]
-
Antennas and Radomes: The low permittivity of these materials improves signal transmission and reception, making them valuable for telecommunications equipment.[7]
Classification and Properties of Low-k Materials
The reduction of a material's dielectric constant is primarily achieved by decreasing electronic and molecular polarization.[13] This is accomplished by incorporating elements that form low-polarity bonds (e.g., fluorine, carbon), increasing the material's free volume, or introducing porosity (air has a k-value of ~1.0).[1][4][13][14]
Below is a logical diagram illustrating the common strategies employed to lower the dielectric constant of materials.
Data Presentation: Properties of Common Dielectric Materials
The following table summarizes the dielectric constant and key mechanical properties of various classes of low-k materials compared to the traditional SiO₂. Note that properties can vary based on the specific precursor, deposition method, and degree of porosity.
| Material Class | Material Example | Dielectric Constant (k) | Elastic Modulus (GPa) | Hardness (GPa) | Thermal Conductivity (W/m·K) |
| Baseline | Silicon Dioxide (SiO₂) | 3.9 - 4.2[1][3][15] | 70 - 90 | 8 - 10 | ~1.4 |
| Doped Oxides | Fluorosilicate Glass (FSG) | 3.3 - 3.9[13] | ~70 | ~8 | ~1.2 |
| Organosilicate Glass (OSG / SiCOH) | 2.7 - 3.3[2][15][16] | 8 - 20 | 1 - 2.5 | 0.3 - 0.4[1] | |
| Porous Oxides | Porous SiCOH (p-SiCOH) | 2.1 - 2.7[17] | 2 - 10 | 0.2 - 1.0 | 0.1 - 0.3 |
| Porous Silicon Dioxide | < 2.0[1] | < 5 | < 0.5 | ~0.1 | |
| Carbon-Based | Fluorinated Amorphous Carbon (a-C:F) | 2.3 - 2.8[13][18] | 5 - 15 | 0.5 - 1.5 | Varies |
| Polymers | Aromatic Polymers (e.g., SiLK™) | 2.6 - 3.2[13] | 2 - 5 | ~0.2 | ~0.2 |
| Polyimides (PI) | 2.2 - 3.4[4][19] | 2 - 10 | Varies | ~0.15 | |
| Ultimate Low-k | Air Gaps | ~1.0[1][3] | N/A | N/A | N/A |
Experimental Protocols
Protocol: Synthesis of Organosilicate Glass (SiCOH) Thin Films via PECVD
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a standard technique for depositing SiCOH films.[2] It allows for deposition at lower temperatures compared to traditional CVD, which is critical for BEOL processing.
Objective: To deposit a dense SiCOH low-k thin film with a k-value between 2.7 and 3.3.
Materials & Equipment:
-
PECVD reaction chamber
-
Silicon wafer substrate (e.g., 300 mm)
-
Precursor gases: Trimethylsilane (3MS) or other organosilane precursors.[20]
-
Oxidizing agent: Oxygen (O₂) or Nitrous Oxide (N₂O)
-
Carrier gas: Helium (He) or Argon (Ar)
-
Vacuum pump system
-
RF power supply (typically 13.56 MHz)
Procedure:
-
Substrate Preparation: Clean a silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants. Load the wafer into the PECVD chamber.
-
Chamber Purge & Pump-Down: Purge the chamber with an inert gas (e.g., N₂) and then evacuate to a base pressure of <10 mTorr.
-
Process Conditions:
-
Heat the substrate to the desired deposition temperature (typically 200-400°C).
-
Introduce the carrier gas (He) at a controlled flow rate.
-
Introduce the precursor gases (e.g., 3MS and O₂) into the chamber at a specific flow rate ratio. The ratio will determine the carbon content and ultimately the film's dielectric constant.[16]
-
Set the chamber pressure to the target process pressure (typically 1-10 Torr).
-
-
Plasma Ignition & Deposition:
-
Apply RF power to the showerhead electrode to generate plasma. This dissociates the precursor gases into reactive species.
-
The reactive species adsorb onto the wafer surface and react to form the SiCOH film.
-
Continue deposition until the target film thickness is achieved. Deposition time is calculated based on a pre-determined deposition rate.
-
-
Post-Deposition:
-
Turn off the RF power and gas flows.
-
Allow the wafer to cool under vacuum or in an inert atmosphere.
-
Vent the chamber and remove the wafer.
-
-
Post-Deposition Annealing (Optional but Recommended): Anneal the deposited film (e.g., at 400°C in a nitrogen atmosphere) to remove moisture, stabilize the chemical structure, and improve mechanical properties.[21]
The workflow for this synthesis protocol is visualized below.
References
- 1. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. newsroom.lamresearch.com [newsroom.lamresearch.com]
- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Low Dielectric Constant Plastic Materials - Low Permittivity Plastics | TOPAS [topas.com]
- 8. hafenstrom.com [hafenstrom.com]
- 9. Low-Loss Materials for 5G and 6G 2024-2034: Markets, Trends, Forecasts: IDTechEx [idtechex.com]
- 10. thor.inemi.org [thor.inemi.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Polymer-based dielectrics with high permittivity and low dielectric loss for flexible electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. web.stanford.edu [web.stanford.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel low k Dielectric materials for nano device interconnect technology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 19. researchgate.net [researchgate.net]
- 20. gelest.com [gelest.com]
- 21. tsapps.nist.gov [tsapps.nist.gov]
Application Notes: Thermally Stable Films and Coatings in Manufacturing
Introduction
Thermally stable films and coatings are critical engineered materials that provide essential protection and enhanced functionality to components used in high-temperature and harsh environments. In industries ranging from aerospace and automotive to electronics and medicine, these materials are indispensable for ensuring operational integrity, longevity, and performance. For researchers, scientists, and drug development professionals, understanding the application and characterization of these coatings is paramount for innovation. These materials enable the development of more durable medical devices, protect sensitive electronics, and are crucial in manufacturing processes that involve extreme heat. This document provides a detailed overview of common materials, applications, and protocols for the deposition and characterization of thermally stable films and coatings.
Section 1: High-Temperature Ceramic Coatings
Ceramic coatings are the gold standard for applications requiring extreme heat protection, offering a combination of thermal barrier properties, corrosion resistance, and wear resistance.[1] They are commonly applied to metallic substrates to extend the life and performance of components in demanding environments.
1.1 Materials and Properties Common materials include oxides like zirconium oxide and aluminum oxide, as well as carbides such as silicon carbide and hafnium carbide.[2][3] These materials form a dense, hard matrix that acts as an impervious shield against corrosive gases, moisture, and chemical agents, which is particularly crucial in the petrochemical industry.[2] Advanced ceramic coatings can withstand continuous operating temperatures from 400°C to over 2300°C.[2][4]
1.2 Key Applications
-
Aerospace and Automotive: Used on engine components like turbines, exhaust systems, and pistons to provide a thermal barrier, reduce heat transfer, and protect against oxidation.[1][2]
-
Industrial Manufacturing: Applied to furnaces, chemical processing equipment, and other machinery to protect against thermal stress, wear, and corrosion.[2]
-
Medical and Drug Development: Biocompatible ceramic coatings are applied to surgical instruments and implants.[5] They enhance durability, provide wear resistance, and can include anti-microbial properties to reduce infections.[5] These coatings must withstand repeated sterilization cycles.[6]
Section 2: High-Performance Polymer Films
High-performance polymer films are prized for their excellent thermal stability, chemical resistance, and superior electrical insulation properties.[7] They are lightweight and flexible, making them suitable for a wide range of applications, particularly in electronics.
2.1 Materials and Properties Leading materials in this category include Polyimide (PI), Polyetheretherketone (PEEK), and Polyetherimide (PEI).[7][8] Polyimide films, for instance, can be used continuously at temperatures up to 400°C and offer excellent dimensional stability and chemical resistance.[9] PEI films are also noted for their high heat resistance (up to 200°C), flame protection, and good dielectric properties.[10]
2.2 Key Applications
-
Electronics and Electrical Engineering: Used for flexible circuitry, wire and cable insulation, and as a masking material during high-temperature soldering processes.[9][10]
-
Aerospace: Employed as insulation for wire harnesses and as thermal barrier films.[9]
-
Drug Development: While less common for direct drug contact, these films are used in manufacturing equipment and analytical instrumentation where thermal and chemical stability are required. Their use in moisture barrier coatings for drug delivery systems is an area of active research.[11]
Data Presentation: Comparative Properties
The following tables summarize key quantitative data for representative thermally stable materials.
Table 1: Comparison of Thermally Stable Ceramic Coatings
| Material Type | Example Composition | Max. Continuous Operating Temp. (°C) | Typical Thickness | Key Features |
| Ceramic Coating | Cerakote C-Series | ~980°C[1] | < 25 microns[1] | Excellent thermal barrier, corrosion resistance, thin-film application.[1] |
| High-Temp. Ceramic | Zirconium Oxide, Aluminum Oxide | > 1300°C[2] | Variable | Exceptional thermal resistance, wear and abrasion resistance.[2] |
| Ultra-High Temp. Ceramic | Hf-Ta-Si-O composite | 1600°C - 2300°C[4] | Variable | Protects carbon materials from oxidation at extreme temperatures.[4] |
| Biocompatible Ceramic | Plasma-Sprayed Ceramics | Varies (Process Dependent) | Variable | Used for medical implants to improve bonding and prevent rejection.[5] |
Table 2: Comparison of Thermally Stable Polymer Films
| Material | Example Brand Name | Max. Continuous Operating Temp. (°C) | Key Features | Common Applications |
| Polyimide (PI) | Kapton® | Up to 400°C[9] | Excellent electrical insulation, dimensional stability, chemical resistance.[9] | Electronics, Aerospace.[9] |
| Polyetherimide (PEI) | Ultem™ | Up to 200°C[10] | High heat resistance, flame protection (UL 94 V0), low moisture absorption.[10] | Electrical insulation, transformers.[10] |
| Polyetheretherketone (PEEK) | Dexnyl© | ~250°C (Tg = ~150°C) | Excellent wear and fatigue resistance, high purity, chemical resistance.[8] | Aerospace, Healthcare, Chemical Processing.[8] |
| Polyamide-imide (PAI) | N/A | Very Good Temp. Resistance | Good chemical and tear resistance.[8] | Gaskets, insulators, protective surfaces.[8] |
Diagrams: Workflows and Logical Relationships
The following diagrams illustrate key decision-making and experimental processes for working with thermally stable coatings.
Experimental Protocols
Protocol 1: Thin Film Deposition by Physical Vapor Deposition (PVD)
-
Objective: To deposit a thin, uniform, thermally stable film onto a substrate using PVD (specifically, thermal evaporation). PVD is a line-of-sight process that uses thermal energy to vaporize a target material, which then condenses on the substrate in a high-vacuum environment.[12]
-
Materials & Equipment:
-
Substrate wafers (e.g., silicon, glass)
-
Target coating material (e.g., pure metal, non-metal)
-
Vacuum chamber with pumping system (to achieve 1x10⁻⁶ to 1x10⁻⁹ Torr)[12]
-
Heat source (e.g., tungsten filament, electron beam)[12]
-
Substrate holder
-
Deposition rate monitor (e.g., quartz crystal microbalance)
-
Process gases (if reactive sputtering is used)
-
-
Methodology:
-
Substrate Preparation: Thoroughly clean the substrate using a multi-step solvent clean (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen gas to remove any organic or particulate contamination.
-
System Setup: Load the cleaned substrate into the holder at the top of the vacuum chamber. Place the target material into a crucible at the bottom of the chamber.[12]
-
Vacuum Pump-Down: Seal the chamber and pump down to the required high-vacuum level (e.g., <5x10⁻⁶ Torr). This ensures a clean environment and a long mean free path for vaporized particles.[12]
-
Vaporization: Once the base pressure is reached, apply power to the heat source to sublime or boil the target material, creating a vapor.[12]
-
Deposition: The vaporized material travels from the source to the substrate, where it condenses to form a thin film. Monitor the film thickness and deposition rate in real-time using the deposition rate monitor.
-
Cool-Down and Venting: After achieving the desired thickness, turn off the heat source and allow the system to cool. Slowly vent the chamber back to atmospheric pressure with an inert gas like nitrogen before removing the coated substrate.
-
Protocol 2: Coating Deposition by Plasma Spraying
-
Objective: To apply a thick, robust ceramic coating using plasma spraying, a thermal spray technique ideal for creating thermal barriers.[5][13]
-
Materials & Equipment:
-
Substrate to be coated
-
Ceramic feedstock powder (e.g., yttria-stabilized zirconia)
-
Plasma spray gun/torch
-
DC power supply
-
Plasma gases (e.g., Argon, Helium, Hydrogen)[14]
-
Powder feeder
-
Robotic arm for manipulating the torch or substrate
-
Acoustic spray booth and dust collection system
-
-
Methodology:
-
Substrate Preparation: Degrease the substrate surface. Use grit blasting to roughen the surface, which is critical for achieving strong mechanical adhesion of the coating.
-
System Setup: Mount the substrate securely. Program the robotic arm to ensure consistent standoff distance and traverse speed of the plasma torch across the substrate surface.
-
Plasma Jet Ignition: Initiate the flow of plasma gases through the torch. An electric arc is generated between the cathode and anode, ionizing the gas and creating a high-temperature plasma jet (can reach several thousand degrees Celsius).[13]
-
Coating Deposition: The ceramic feedstock powder is injected into the plasma jet using a carrier gas.[13] The powder particles are rapidly heated and accelerated towards the substrate.
-
Layer Buildup: The molten or semi-molten particles impact the substrate, flatten, and rapidly solidify to form "splats." The coating is built up layer by layer through repeated passes of the torch.
-
Cooling: After deposition, the coated part must be cooled in a controlled manner to minimize thermal stress, which can cause cracking or delamination.
-
Protocol 3: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of a film or coating by measuring its mass change as a function of temperature.
-
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pan (e.g., platinum, alumina)
-
High-precision microbalance (integrated into the TGA)
-
Furnace (integrated into the TGA)
-
Purge gas (e.g., Nitrogen for inert atmosphere, Air or Oxygen for oxidative studies)
-
Coated substrate or free-standing film sample
-
-
Methodology:
-
Sample Preparation: Carefully remove a small, representative sample of the coating or film (typically 5-10 mg). Place the sample into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance. Seal the furnace.
-
Experimental Program: Program the TGA with the desired temperature profile. A typical experiment involves:
-
An initial isotherm at a low temperature (e.g., 30°C) to allow the balance to stabilize.
-
A temperature ramp at a constant heating rate (e.g., 10°C/min) up to the desired final temperature (e.g., 1000°C).[15]
-
A constant flow of purge gas (e.g., 50 mL/min) to maintain the desired atmosphere.
-
-
Data Acquisition: Start the experiment. The TGA will continuously record the sample's mass, sample temperature, and time.
-
Data Analysis: Plot the sample mass (or mass percent) versus temperature. The resulting TGA curve can be analyzed to determine:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Degradation Profile: The temperatures and rates of different decomposition steps.
-
Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the inorganic content.
-
-
References
- 1. cerakoteeu.com [cerakoteeu.com]
- 2. High-Temperature Ceramic Coatings - [incurelab.com]
- 3. ultramet.com [ultramet.com]
- 4. Ceramic coating protects carbon materials in extreme temperatures - AIP.ORG [aip.org]
- 5. Creating biocompatible coatings for medical devices [ep-coatings.com]
- 6. Medical Device Coatings to Improve Safety and Performance | The Armoloy Corporation [armoloy.com]
- 7. polymerfilms.com [polymerfilms.com]
- 8. bieglo.com [bieglo.com]
- 9. beeplastic.com [beeplastic.com]
- 10. Temperature-resistant films ☑️ König Film Centre ☑️ [folien-zentrum.com]
- 11. mdpi.com [mdpi.com]
- 12. alicat.com [alicat.com]
- 13. Thermal coating techniques | MTU AEROREPORT [aeroreport.de]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Functionalization of Nanoparticles with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] The choice of surface ligand is paramount as it dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems.[3][4] 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, also known as 1,4-Diamino-2,3,5,6-tetrafluorobenzene, is a versatile molecule for nanoparticle functionalization. Its two primary amine groups offer reactive sites for covalent attachment to nanoparticle surfaces, while the tetrafluorinated aromatic ring provides a unique chemical handle for further modifications or for applications in ¹⁹F Magnetic Resonance Imaging (MRI).[5][6]
The highly fluorinated core of this ligand can enhance the stability of the nanoparticle construct and offers a potential platform for ¹⁹F MRI, a technique that provides background-free imaging and quantification of the nanoparticles in vivo.[6] Furthermore, the diamine structure allows it to act as a linker, potentially bridging nanoparticles or serving as an anchor for attaching other functional molecules such as targeting ligands or therapeutic agents.[7][8][9]
These application notes provide a comprehensive overview of the functionalization of nanoparticles with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, including detailed experimental protocols for synthesis and characterization, and quantitative data to guide researchers in this area.
Key Applications
The functionalization of nanoparticles with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- opens up possibilities for several advanced biomedical applications:
-
¹⁹F Magnetic Resonance Imaging (MRI): The high density of fluorine atoms on the nanoparticle surface can generate a strong ¹⁹F MRI signal, enabling quantitative tracking of the nanoparticles in vivo.[5][6]
-
Targeted Drug Delivery: The terminal amine groups can be used to conjugate targeting moieties (e.g., antibodies, peptides) for specific delivery of therapeutic payloads to diseased tissues, such as tumors.[10][11]
-
Multimodal Imaging Agents: The nanoparticle core (e.g., gold or iron oxide) can provide contrast for other imaging modalities like X-ray computed tomography (CT) or T₂-weighted MRI, creating a multimodal imaging agent when combined with the ¹⁹F MRI capabilities of the ligand.[5][7]
-
Biosensing: The unique electronic properties of the fluorinated aromatic ring can be harnessed for the development of sensitive biosensors.
-
Platform for Further Functionalization: The amine groups serve as versatile chemical handles for the attachment of a wide array of other molecules, including drugs, fluorophores, and polymers like polyethylene glycol (PEG) to enhance biocompatibility and circulation time.[3][7]
Experimental Protocols
This section details the protocols for the functionalization of carboxylated nanoparticles with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- and their subsequent characterization. The following protocols are designed for gold nanoparticles but can be adapted for other nanoparticle systems with appropriate surface chemistry (e.g., silica or iron oxide nanoparticles).
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles
This protocol describes a two-step process involving the activation of surface carboxyl groups followed by covalent amide bond formation with the diamine ligand.
Materials:
-
Carboxyl-terminated gold nanoparticles (AuNPs) (e.g., 20 nm, in aqueous solution)
-
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TCI Chemicals)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Take a 1 mL solution of carboxyl-terminated AuNPs (e.g., 1 nM).
-
Wash the nanoparticles by centrifugation using a centrifugal filter unit to remove any storage buffer or contaminants. Resuspend the nanoparticles in 1 mL of MES buffer.
-
-
Carboxyl Group Activation:
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.
-
To the nanoparticle solution, add 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.
-
-
Ligand Conjugation:
-
Prepare a 10 mM stock solution of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- in DMSO.
-
Add 20 µL of the diamine stock solution to the activated nanoparticle solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle shaking.
-
-
Purification:
-
After incubation, quench the reaction by adding 10 µL of 1 M Tris buffer (pH 8.0).
-
Purify the functionalized nanoparticles by centrifugation using a centrifugal filter unit. Wash the nanoparticles three times with PBS (pH 7.4) and finally resuspend them in 1 mL of PBS.
-
-
Storage:
-
Store the functionalized nanoparticles at 4°C for future use.
-
Protocol 2: Characterization of Functionalized Nanoparticles
Instrumentation:
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
UV-Vis Spectrophotometer
Procedures:
-
Hydrodynamic Diameter and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in DI water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS to assess size and aggregation.
-
Measure the zeta potential to determine the surface charge of the nanoparticles before and after functionalization.
-
-
Morphology and Core Size:
-
Prepare a TEM grid by drop-casting a diluted solution of the nanoparticles and allowing it to dry.
-
Image the nanoparticles using TEM to assess their core size, shape, and dispersity.
-
-
Confirmation of Functionalization (FTIR):
-
Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.
-
Acquire an FTIR spectrum of the powder and compare it with the spectrum of the starting carboxylated nanoparticles and the free ligand. Look for characteristic peaks of the amide bond and the C-F bonds of the ligand.
-
-
Quantification of Surface Ligand (TGA):
-
Perform TGA on a lyophilized sample of the functionalized nanoparticles.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800°C.
-
The weight loss observed corresponds to the amount of organic ligand on the nanoparticle surface.
-
-
Optical Properties (UV-Vis Spectroscopy):
-
Acquire the UV-Vis spectrum of the nanoparticle solution.
-
A shift in the surface plasmon resonance (SPR) peak of the AuNPs can indicate a change in the surface chemistry upon functionalization.
-
Data Presentation
The following tables summarize typical quantitative data obtained before and after the functionalization of 20 nm gold nanoparticles with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Carboxylated AuNPs (Before) | Functionalized AuNPs (After) |
| Core Diameter (TEM) | 20.2 ± 1.5 nm | 20.3 ± 1.6 nm |
| Hydrodynamic Diameter (DLS) | 25.8 ± 2.1 nm | 28.5 ± 2.5 nm |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential | -35.2 ± 3.4 mV | -5.1 ± 2.8 mV |
| Surface Plasmon Resonance | 524 nm | 527 nm |
Table 2: Quantification of Surface Functionalization
| Characterization Method | Result |
| Thermogravimetric Analysis (TGA) | 12% weight loss (corresponding to organic ligand) |
| ¹⁹F NMR | Resonance peak confirming the presence of fluorine |
Visualizations
The following diagrams illustrate the experimental workflow and the structure of the functionalized nanoparticle.
References
- 1. mdpi.com [mdpi.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated hydrogel nanoparticles with regulable fluorine contents and T2 relaxation times as 19F MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Magnetic Nanoparticles: Can They Revolutionize the Treatment of Neurodegenerative Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano-drug delivery system targeting FAP for the combined treatment of oral leukoplakia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of New Targeted Nanotherapy Combined with Magneto-Fluorescent Nanoparticles against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,5,6-Tetrafluoro-p-phenylenediamine
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification of crude 2,3,5,6-tetrafluoro-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 2,3,5,6-tetrafluoro-p-phenylenediamine?
A1: 2,3,5,6-tetrafluoro-p-phenylenediamine is typically a white to gray or brown crystalline powder. Key properties are summarized in the table below. The color variation often indicates the presence of impurities, which can be removed through purification.
Q2: What are the common impurities in crude 2,3,5,6-tetrafluoro-p-phenylenediamine?
A2: While specific impurities depend on the synthetic route, crude aromatic amines often contain isomeric impurities, starting materials, and reaction byproducts. For p-phenylenediamines, ortho- and meta-isomers are common contaminants.[1][2] In this specific case, potential impurities could include partially fluorinated phenylenediamines or isomers such as 2,4,5,6-tetrafluoro-1,3-phenylenediamine.[3][4] Resinous, polymeric materials formed during synthesis or degradation can also be present.[5]
Q3: What are the most common methods for purifying 2,3,5,6-tetrafluoro-p-phenylenediamine?
A3: The primary methods for purifying solid organic compounds like 2,3,5,6-tetrafluoro-p-phenylenediamine are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Q4: Why does my purified 2,3,5,6-tetrafluoro-p-phenylenediamine darken over time?
A4: Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and heat. To ensure long-term stability, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Data Presentation
Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluoro-p-phenylenediamine
| Property | Value | Reference |
| CAS Number | 1198-64-7 | |
| Synonyms | 1,4-Diamino-2,3,5,6-tetrafluorobenzene | |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 143.0 to 147.0 °C | |
| Purity (Typical) | >98.0% (GC) |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, good for removing small amounts of impurities. | Solvent selection can be difficult; potential for product loss in the mother liquor. | Removing impurities with different solubility profiles. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[6] | High resolution, can separate complex mixtures and isomers. | Can be time-consuming and requires larger volumes of solvent; amines can interact with silica gel.[7][8] | Separating isomeric impurities and compounds with similar polarities. |
| Sublimation | Phase transition of a solid directly to a gas, followed by condensation back to a solid.[9] | Solvent-free, effective for removing non-volatile or less volatile impurities. | Only applicable to compounds that sublime without decomposition. | Removing non-volatile impurities (e.g., salts, polymeric residues). |
Troubleshooting Guides
Recrystallization Issues
Q: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do? A: This indicates the solvent is not suitable. You need a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try a more polar or less polar solvent based on the structure of your compound. For phenylenediamines, water or mixed solvent systems (e.g., ethanol/water) can be effective.[10][11]
Q: My compound oiled out instead of forming crystals during cooling. How can I fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when the cooling is too rapid.
-
Solution 1: Reheat the solution to redissolve the oil. Allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can help initiate crystallization.
-
Solution 2: Add a small amount of a co-solvent in which the compound is less soluble to the hot solution to lower the saturation point.
Q: After cooling, no crystals have formed. What is the next step? A: The solution may not be sufficiently saturated.
-
Solution 1: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.
-
Solution 2: Add a seed crystal of the pure compound.
-
Solution 3: If the above fails, reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration and attempt cooling again.
-
Solution 4: Place the solution in an ice bath or refrigerator to further decrease solubility, but be aware that this may also cause impurities to precipitate.
Column Chromatography Issues
Q: My compound is streaking or tailing on the column, leading to poor separation. Why is this happening? A: This is a common problem when purifying basic amines on standard silica gel.[8] The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with the basic amine, causing tailing.[7]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the eluent (e.g., 0.5-1% v/v).[12] This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Solution 2 (Stationary Phase Modification): Use an amine-functionalized silica column (KP-NH).[8] These columns have a surface that is less acidic and more compatible with basic compounds, often providing excellent separation without mobile phase additives.[7][8]
-
Solution 3 (Reversed-Phase): Consider reversed-phase flash chromatography. At a high pH (using a buffered mobile phase), basic amines are in their free-base form, become more lipophilic, and can be effectively separated.[7]
Q: I am not getting any product off the column. Where did it go? A: The compound is likely irreversibly bound to the silica gel due to strong acid-base interactions.[12] This is a significant risk with highly basic amines on untreated silica. If modifying the mobile phase (as described above) does not work, the product may be lost. It is crucial to perform a preliminary thin-layer chromatography (TLC) analysis with your chosen solvent system (including any additives like TEA) to ensure the compound is mobile before attempting a large-scale column.
Experimental Protocols & Visualizations
General Purification Workflow
The logical flow for selecting a purification method often begins with an assessment of the crude material, followed by small-scale trials to determine the most effective technique.
Caption: General workflow for selecting and implementing a purification method.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude material in various solvents (e.g., water, ethanol, hexane, ethyl acetate, and mixtures) to find one where the compound is poorly soluble at room temperature but very soluble at the solvent's boiling point. For p-phenylenediamine, recrystallization from water with activated charcoal has been reported.[10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it. If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) to adsorb colored impurities.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If needed, cooling can be continued in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of purified p-phenylenediamine is reported as 143-144°C.[5]
Protocol 2: Column Chromatography (Amine-Modified)
-
Stationary Phase and Eluent Selection:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate. Develop the plate in a solvent system (e.g., a hexane/ethyl acetate gradient).
-
Amine Additive: If streaking is observed, add 0.5-1% triethylamine (TEA) to the solvent system and re-run the TLC plate.[12] This should result in a well-defined spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica to prevent disruption when adding solvent.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with the least polar mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent to move the compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. Further drying under high vacuum may be necessary.
Troubleshooting Column Chromatography Workflow
References
- 1. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 2. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 3. 2,4,5,6-Tetrafluoro-1,3-phenylenediamine | 1198-63-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 2,4,5,6-Tetrafluoro-1,3-phenylenediamine | 1198-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1718568A - New crystallization method of p-phenylenediamine - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Navigating the Synthesis of Tetrafluorophenylenediamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of tetrafluorophenylenediamine synthesis. Below you will find troubleshooting advice for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your research and development efforts.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of tetrafluorophenylenediamine, primarily through the nucleophilic aromatic substitution (SNAr) of polyfluoroaromatic compounds with an amine source.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Gradually increase the reaction temperature and monitor progress by TLC or GC-MS. - Extend the reaction time. |
| Weak Nucleophile: The amine source (e.g., ammonia) is not sufficiently nucleophilic under the reaction conditions. | - Consider using a stronger nucleophile or a different form of the aminating agent (e.g., sodium amide in liquid ammonia). | |
| Poor Solvent Choice: The solvent may not be suitable for dissolving reactants or facilitating the SNAr mechanism. | - Use polar aprotic solvents like DMF, DMSO, or NMP, which are known to promote SNAr reactions. | |
| Presence of Water: Moisture can react with strong bases or organometallic reagents, reducing their effectiveness. | - Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Regioisomers) | Uncontrolled Substitution: The high reactivity of the polyfluoroarene can lead to substitution at multiple positions, resulting in a mixture of isomers.[1] | - Carefully control the stoichiometry of the aminating agent. - Optimize the reaction temperature; lower temperatures may favor the formation of a specific isomer. - The choice of base can influence selectivity. Experiment with different organic or inorganic bases. |
| Formation of Side Products (e.g., Poly-aminated Species) | Over-reaction: The desired mono- or di-aminated product reacts further with the aminating agent. | - Use a limiting amount of the aminating agent relative to the polyfluoroaromatic starting material. - Add the aminating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Product Degradation | Harsh Reaction Conditions: High temperatures or highly basic conditions can lead to the decomposition of the starting material or product. | - Screen for milder reaction conditions, including lower temperatures and less aggressive bases. - Minimize reaction time once the starting material is consumed. |
| Difficult Product Isolation/Purification | Similar Polarity of Products and Byproducts: Makes separation by chromatography or recrystallization challenging. | - Optimize the mobile phase for column chromatography to achieve better separation. - For recrystallization, screen a variety of solvent systems. - Consider derivatization of the crude product to alter its polarity, facilitating separation, followed by deprotection. |
| Product is a Dark Oil or Tar: Indicates the presence of polymeric or decomposition products. | - Purify the starting materials to remove any impurities that may catalyze polymerization. - Degas the solvent to remove oxygen, which can promote oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to tetrafluorophenylenediamine?
A1: The most prevalent method for synthesizing tetrafluorophenylenediamines is through the nucleophilic aromatic substitution (SNAr) on a highly fluorinated benzene ring, such as hexafluorobenzene or a tetrafluorobenzene isomer, with an amino-containing nucleophile like ammonia or a protected amine.[1][2] The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack.[1]
Q2: Which factors have the most significant impact on the yield and selectivity of the reaction?
A2: Several factors critically influence the outcome:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and decrease selectivity.
-
Solvent: Polar aprotic solvents like DMF and DMSO are typically preferred as they can solvate the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction.
-
Base: The choice and stoichiometry of the base are crucial for deprotonating the amine nucleophile and neutralizing the HF generated during the reaction.
-
Pressure: When using a gaseous nucleophile like ammonia, the pressure directly affects its concentration in the reaction mixture.
Q3: How can I minimize the formation of poly-substituted byproducts?
A3: To reduce the formation of unwanted poly-aminated products, it is essential to control the stoichiometry of the reactants. Using a molar excess of the polyfluoroaromatic starting material relative to the aminating agent can favor the desired degree of substitution. Additionally, slow, controlled addition of the nucleophile can help to prevent localized high concentrations that lead to over-reaction.
Q4: What are the best practices for purifying the final product?
A4: Purification of fluorinated anilines often involves a combination of techniques. Recrystallization from a suitable solvent or solvent mixture is a common first step. If this is insufficient, column chromatography on silica gel or alumina can be effective. Due to the basic nature of the amino groups, it is sometimes beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine, to prevent tailing on the column.
Experimental Protocols
Synthesis of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine via Diamination of 1,2,4,5-Tetrafluorobenzene
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on polyfluoroaromatic compounds.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
Under a stream of inert gas (e.g., argon), cool the flask to -78 °C using a dry ice-acetone bath.
-
Condense the required volume of liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.
-
In a separate flask, prepare a solution of 1,2,4,5-tetrafluorobenzene in anhydrous diethyl ether or THF.
-
Add the solution of 1,2,4,5-tetrafluorobenzene dropwise to the sodium amide solution in liquid ammonia.
-
Allow the reaction to stir at -33 °C (the boiling point of ammonia) for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the remaining residue, add deionized water and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,3,5,6-tetrafluoro-1,4-phenylenediamine by recrystallization or column chromatography.
Visualizing the Process
Experimental Workflow for Tetrafluorophenylenediamine Synthesis
Caption: A generalized workflow for the synthesis and purification of tetrafluorophenylenediamine.
Troubleshooting Logic Diagram
Caption: A decision tree to diagnose and address low yield in tetrafluorophenylenediamine synthesis.
References
Technical Support Center: Enhancing the Solubility of Polyimides from Fluorinated Diamines
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with polyimides derived from fluorinated diamines. It provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during synthesis and processing.
Frequently Asked Questions (FAQs)
Q1: Why do polyimides, especially those from fluorinated diamines, often exhibit poor solubility?
Aromatic polyimides are renowned for their exceptional thermal and mechanical stability, which originates from their rigid molecular structure. The planar aromatic and imide rings facilitate strong intermolecular interactions and efficient chain packing. This high degree of order leads to low solubility in common organic solvents.[1][2][3] While incorporating fluorine-containing groups like trifluoromethyl (-CF3) can enhance solubility by increasing the free volume and reducing intermolecular forces, some fluorinated polyimides can still be challenging to dissolve, particularly those with rigid backbones.[4][5][6]
Q2: What are the primary strategies to improve the solubility of fluorinated polyimides?
Improving the solubility of polyimides involves modifying the polymer structure to disrupt chain packing and weaken intermolecular forces. Key strategies include:
-
Incorporating Flexible Linkages: Introducing flexible groups such as ether (-O-), sulfone (-SO2-), or isopropylidene (-C(CH3)2-) into the polymer backbone, often through the diamine or dianhydride monomer, increases rotational freedom and disrupts the rigidity of the polymer chain.[7][8]
-
Introducing Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the polymer chains, which hinders efficient packing and increases free volume.[2][4][9] Trifluoromethyl (-CF3) groups are particularly effective in this regard.[4][5][8]
-
Creating Non-Coplanar or Bent Structures: Using monomers with kinked, asymmetric, or spiro structures disrupts the linearity of the polymer chain, preventing close packing and enhancing solubility.[8]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the regular, ordered structure of the polymer chain, which can significantly improve solubility.[1][6][10]
Q3: How does the synthesis method affect the solubility of the final polyimide?
The method of synthesis and imidization plays a crucial role in the solubility of the resulting polyimide.
-
One-Step vs. Two-Step Polycondensation: In the two-step method , a soluble poly(amic acid) precursor is first synthesized, which is then converted to the final polyimide through thermal or chemical imidization.[5][11] The soluble precursor allows for processing (e.g., film casting) before conversion to the often insoluble polyimide. The one-step method directly yields the polyimide, which can sometimes precipitate from the reaction solution if it has low solubility.[12]
-
Thermal vs. Chemical Imidization: Thermal imidization involves heating the poly(amic acid) to high temperatures (often above 300°C) to induce cyclization.[11] This high-temperature process can sometimes lead to cross-linking or degradation, reducing solubility. Chemical imidization uses dehydrating agents like acetic anhydride and a catalyst at lower temperatures, which can yield more soluble polyimides by minimizing side reactions.[1][5][13]
Troubleshooting Guide
Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The fully imidized polymer has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces.[1]
-
Solution 1: Modify Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolyimide.[1] Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.
-
Solution 2: Alter the Imidization Method. If using a one-step, high-temperature polycondensation, consider switching to a two-step process. Synthesize the soluble poly(amic acid) first, and then perform chemical imidization at a lower temperature.[1]
-
Solution 3: Process from the Poly(amic acid) Stage. If the final polyimide is intended for film formation, cast the film from the soluble poly(amic acid) solution and then perform thermal imidization on the film.[1][11]
Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, preventing characterization or processing.
-
Possible Cause: The polymer's molecular structure is too rigid, leading to strong intermolecular packing. This is common for polyimides derived from highly linear and planar monomers.
-
Solution 1: Expand the Range of Solvents. Test a wider variety of solvents, including chlorinated solvents (chloroform, dichloromethane), phenols (m-cresol), and other aprotic polar solvents. Heating the solvent can also aid dissolution.[8][12]
-
Solution 2: Redesign the Polymer Structure. For future syntheses, incorporate structural features known to enhance solubility. This can include:
-
Solution 3: Reduce Molecular Weight. If the molecular weight is excessively high, this can contribute to poor solubility. Adjusting the monomer stoichiometry slightly off a 1:1 ratio or using a chain-capping agent can control the molecular weight.
Quantitative Data on Solubility
The solubility of fluorinated polyimides is highly dependent on their specific chemical structure. The following tables summarize the qualitative solubility of various fluorinated polyimides in different organic solvents.
Table 1: Solubility of Polyimides from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
| Diamine | NMP | DMAc | DMF | THF | Chloroform |
| ODA | ++ | ++ | ++ | + | + |
| TFDB | ++ | ++ | + | - | - |
| AHHFP | ++ | ++ | ++ | ++ | ++ |
Table 2: Solubility of Polyimides from Various Dianhydrides with a Fluorinated Diamine
| Dianhydride | Diamine | NMP | DMAc | m-cresol | Dichloromethane |
| 6FDA | PAPMT | ++ | ++ | ++ | ++ |
| BTDA | PAPMT | ++ | ++ | ++ | + |
| BPDA | PAPMT | ++ | ++ | ++ | - |
| ODPA | PAPMT | ++ | ++ | ++ | ++ |
Solubility Key:
-
++ : Soluble at room temperature
-
+ : Partially soluble or soluble upon heating
-
- : Insoluble
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimide via a Two-Step Method (Chemical Imidization)
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the fluorinated diamine (1.0 eq) in a dry aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc) to achieve a solids concentration of 15-20 wt%.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride powder (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[11]
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine or triethylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100°C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously. This will precipitate the polyimide.[1]
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200°C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).[1]
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[1]
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture to the solvent's boiling point.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 6. scielo.br [scielo.br]
- 7. Solubility improvements in aromatic polyimides by macromolecular engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
Welcome to the technical support center for the analysis of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-?
A1: While specific degradation pathways for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- are not extensively documented in publicly available literature, we can infer potential pathways based on the degradation of similar fluorinated aromatic amines. The primary degradation routes are expected to be initiated by oxidation, followed by subsequent reactions. Key potential pathways include:
-
Oxidative Deamination and Hydroxylation: The amine groups are susceptible to oxidation, which can lead to deamination and the formation of hydroxylated intermediates. Attack by hydroxyl radicals (•OH) can result in the substitution of amino groups or fluorine atoms with hydroxyl groups.
-
N-Conjugation: In biological systems, the amine groups can undergo conjugation reactions, such as N-glucuronidation and sulfation, to form more water-soluble metabolites.[1]
-
Ring Opening: Following initial oxidative modifications, the aromatic ring may be cleaved, leading to the formation of smaller aliphatic compounds.
-
Polymerization: Under certain oxidative conditions, radical intermediates may polymerize to form larger, more complex structures.
Q2: How does the fluorine substitution affect the degradation of this compound?
A2: The high degree of fluorination significantly influences the compound's stability and degradation. The strong carbon-fluorine (C-F) bond is generally resistant to cleavage, making the compound more persistent than its non-fluorinated analogs.[2] Increased fluorine substitution has been shown to decrease the rate of microbial degradation in other fluoroanilines.[3] However, metabolic defluorination has been observed for other highly fluorinated anilines, suggesting it is a possible, though likely slow, degradation step.[1]
Q3: What are the best analytical techniques to study the degradation of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the parent compound from its degradation products and for identifying the structures of these products based on their mass-to-charge ratio and fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products. Derivatization may be necessary to improve the volatility of polar analytes.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This technique is highly specific for fluorine-containing compounds and can be used to track the disappearance of the parent compound and the appearance of fluorinated degradation products. It is also a quantitative method.[1]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Chromatographic Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a column with end-capping or a base-deactivated column.- Adjust the mobile phase pH to suppress the ionization of the amine groups (e.g., lower pH).[4]- Reduce the injection volume or sample concentration. |
| Low Sensitivity in MS Detection | - Poor ionization of the analyte.- Ion suppression from matrix components.- Inefficient desolvation in the MS source. | - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Switch between positive and negative ionization modes to find the optimal polarity.- Improve sample cleanup to remove interfering matrix components.- Use a mobile phase with volatile buffers. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.[5]- Use a column oven to maintain a constant temperature.[5]- Check for leaks in the HPLC system.[5]- Use a guard column and replace it regularly.[6] |
| Difficulty Identifying Degradation Products | - Low abundance of degradation products.- Co-elution of multiple products.- Lack of reference standards. | - Concentrate the sample to increase the signal of minor products.- Optimize the chromatographic gradient to improve the separation of peaks.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.- Employ tandem mass spectrometry (MS/MS) to obtain structural information from fragmentation patterns. |
Data Presentation
The following table summarizes kinetic data for the degradation of related fluorinated aromatic compounds to provide a general reference for expected degradation rates.
| Compound | Degradation Method | Matrix | Rate Constant / Half-life | Reference |
| 4-Fluoroaniline (4-FA) | Aerobic Biodegradation | Mixed bacterial culture | Max. specific degradation rate: 22.48 ± 0.55 mg FA (g VSS h)⁻¹ | [3] |
| 2,4-Difluoroaniline (2,4-DFA) | Aerobic Biodegradation | Mixed bacterial culture | Max. specific degradation rate: 15.27 ± 2.04 mg FA (g VSS h)⁻¹ | [3] |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | Aerobic Biodegradation | Mixed bacterial culture | Max. specific degradation rate: 8.84 ± 0.93 mg FA (g VSS h)⁻¹ | [3] |
| Penoxsulam | Photolysis | pH 7 buffered water | Quantum Yield: 0.0033 | [7] |
| Florasulam | Photolysis | pH 7 buffered water | Quantum Yield: 0.0025 | [7] |
Experimental Protocols
Protocol 1: General Aerobic Biodegradation Study
This protocol outlines a general procedure for assessing the aerobic biodegradability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-.
-
Prepare the Inoculum: Collect activated sludge from a municipal wastewater treatment plant.[3] Wash the sludge with a mineral salts medium to remove soluble organic matter.
-
Set up Bioreactors: In serum bottles, combine the washed activated sludge (inoculum) with a defined mineral salts medium.
-
Add the Test Compound: Spike the bioreactors with a known concentration of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (e.g., 10-100 mg/L).
-
Incubation: Incubate the bottles on a shaker at a constant temperature (e.g., 25-30 °C) in the dark to prevent photodegradation. Ensure aerobic conditions by leaving the bottles open to the air or by periodic aeration.
-
Sampling: At regular time intervals, withdraw samples from the bioreactors.
-
Sample Preparation: Centrifuge or filter the samples to remove biomass.
-
Analysis: Analyze the supernatant for the concentration of the parent compound and the formation of degradation products using HPLC-MS.
Protocol 2: Photodegradation Study
This protocol describes a method for evaluating the photodegradation of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- under simulated sunlight.
-
Prepare Sample Solutions: Dissolve the test compound in a suitable solvent (e.g., acetonitrile) and then dilute with purified water to the desired concentration. The solution should be prepared in a buffer to maintain a constant pH.
-
Set up Photoreactors: Place the sample solutions in quartz tubes to allow for UV light penetration.
-
Irradiation: Irradiate the samples using a solar simulator or a xenon lamp that mimics the solar spectrum.[7] Run a dark control in parallel by wrapping a quartz tube in aluminum foil.
-
Sampling: At specific time points, collect samples from the irradiated and dark control tubes.
-
Analysis: Quantify the remaining parent compound and identify any photoproducts using HPLC-UV/Vis or HPLC-MS.
Visualizations
Caption: Inferred degradation pathways for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-.
Caption: General experimental workflow for studying degradation.
References
- 1. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for TFPD Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of TFPD (9,9-bis(4-(2,3,4,5-tetraphenylphenyl)phenyl)-2,7-difluorene).
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for synthesizing TFPD polymers?
A1: The most prevalent method for synthesizing poly(9,9-diarylfluorene)s, including TFPD, is the Suzuki-Miyaura cross-coupling polymerization. This method offers a high tolerance for various functional groups and provides good control over the polymer's molecular weight and structure. Another method that can be employed is the Yamamoto coupling polymerization.
Q2: Why is monomer purity crucial for successful TFPD polymerization?
A2: Monomer purity is paramount for achieving a high molecular weight and defect-free polymer. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight.[1] Furthermore, impurities at the 9-position of the fluorene monomer can lead to the formation of fluorenone keto-defects, which can act as cross-linking sites and cause gelation, particularly at elevated temperatures.
Q3: How does the stoichiometry of the monomers affect the polymerization?
A3: A precise 1:1 stoichiometric ratio between the dihalo- and diboronic acid-functionalized monomers is critical for achieving high molecular weight in Suzuki polycondensation.[2] An imbalance in this ratio can lead to a lower degree of polymerization and the formation of reactive end-groups that may participate in side reactions.
Q4: What is a typical polydispersity index (PDI) for a well-controlled TFPD polymerization?
A4: A well-controlled Suzuki-Miyaura catalyst-transfer polycondensation of fluorene derivatives can yield polymers with a narrow molecular weight distribution, with polydispersity index (PDI) values typically ranging from 1.14 to 1.38.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of TFPD.
Problem 1: Low Molecular Weight of the Final Polymer
-
Possible Cause 1: Impure Monomers.
-
Solution: Ensure the highest possible purity of both the dibromo- and diboronic acid/ester-functionalized TFPD monomers. Purification by recrystallization or column chromatography is highly recommended. Impurities can act as chain-terminating agents, thus limiting the polymer chain growth.[1]
-
-
Possible Cause 2: Inaccurate Stoichiometry.
-
Solution: Carefully weigh the monomers to ensure a strict 1:1 molar ratio. Even a slight deviation can significantly impact the final molecular weight.[2] It is advisable to use a high-precision balance and to account for the purity of each monomer.
-
-
Possible Cause 3: Inefficient Catalyst System.
-
Solution: The choice of catalyst and ligands is crucial. For Suzuki polymerization of diarylfluorenes, palladium-based catalysts such as Pd(PPh₃)₄ or a Pd(OAc)₂/phosphine ligand system are commonly used. The optimal catalyst loading should be determined empirically, as high concentrations do not necessarily lead to higher molecular weights and can promote side reactions. A Pd(II) catalytic system may be beneficial for achieving high molecular weight.[2]
-
-
Possible Cause 4: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature influences both the rate of polymerization and the potential for side reactions. A temperature that is too low may result in a slow reaction and incomplete conversion, while a temperature that is too high can lead to degradation or side reactions. For a typical Suzuki polymerization of fluorene derivatives, a temperature in the range of 80-100°C is often employed.
-
Problem 2: Gel Formation During Polymerization
-
Possible Cause 1: Oxidative Defects (Fluorenone Formation).
-
Solution: The primary cause of gelation is often the formation of fluorenone keto-defects due to oxidation at the C9 position of the fluorene core. To mitigate this, rigorous degassing of all solvents and reagents is essential to remove dissolved oxygen. Conducting the entire polymerization under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox) is critical.
-
-
Possible Cause 2: High Catalyst Concentration.
-
Solution: Excessively high catalyst concentrations can sometimes promote side reactions that lead to branching and gelation. It is advisable to use the minimum effective catalyst loading.
-
-
Possible Cause 3: Prolonged Reaction Times at High Temperatures.
-
Solution: Extended reaction times, especially at elevated temperatures, increase the probability of side reactions and cross-linking. Monitor the progress of the polymerization (e.g., by GPC) and aim to stop the reaction once the desired molecular weight is achieved.
-
Problem 3: Broad Polydispersity Index (PDI)
-
Possible Cause 1: Slow Initiation or Chain Transfer Reactions.
-
Solution: A slow initiation of the polymerization compared to the rate of propagation can lead to a broad PDI. Ensure the catalyst is active and the reaction conditions are optimized for a controlled chain growth. Chain transfer reactions can also broaden the PDI.
-
-
Possible Cause 2: Inefficient Mixing.
-
Solution: Inadequate stirring can lead to localized variations in monomer and catalyst concentrations, resulting in non-uniform polymer chain growth. Ensure vigorous and efficient stirring throughout the polymerization.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Molecular Weight in Polyfluorene Suzuki Polymerization
| Parameter | Variation | Effect on Molecular Weight (Mn) | Rationale |
|---|---|---|---|
| Solvent System | Increased miscibility with water (e.g., THF/H₂O vs. Toluene/H₂O) | Tendency for higher Mn | Improved phase transfer of the base and boronic acid to the organic phase.[2] |
| Base | Medium strength inorganic base (e.g., K₂CO₃) | Generally yields higher Mn compared to very strong or very weak bases.[2] | Balances the rates of transmetalation and catalyst deactivation. |
| Catalyst System | Pd(II) catalysts (e.g., Pd(OAc)₂) | Can lead to higher Mn.[2] | The active Pd(0) species is formed in situ. |
| Stoichiometric Ratio | Deviation from 1:1 | Significant decrease in Mn.[2] | Limits the degree of polymerization according to the Carothers equation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Polymerization of TFPD
This protocol provides a general guideline for the synthesis of poly(TFPD). Optimization of specific parameters may be required.
Materials:
-
2,7-Dibromo-9,9-bis(4-(2,3,4,5-tetraphenylphenyl)phenyl)fluorene (1.0 eq.)
-
9,9-bis(4-(2,3,4,5-tetraphenylphenyl)phenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., aqueous 2M K₂CO₃, 4.0 eq.)
-
Solvent (e.g., Toluene or THF, degassed)
-
Phase-transfer catalyst (e.g., Aliquat 336, optional)
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromo-TFPD monomer, the diboronic ester-TFPD monomer, and the palladium catalyst.
-
Solvent and Base Addition: Add the degassed organic solvent to the flask, followed by the degassed aqueous base solution. If using a phase-transfer catalyst, it should be added at this stage.
-
Reaction Execution: Vigorously stir the biphasic mixture and heat to the desired reaction temperature (typically 80-100 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots from the organic phase at different time intervals and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.
-
Work-up: After the desired molecular weight is achieved (typically 24-48 hours), cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the organic solution to a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and low molecular weight oligomers, further purification by Soxhlet extraction with different solvents (e.g., methanol, acetone, and finally a good solvent like chloroform or THF) is recommended.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for TFPD polymerization.
Caption: Troubleshooting logic for low molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene [gfzxb.org]
- 3. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tetrafluoro-p-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-tetrafluoro-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,3,5,6-tetrafluoro-p-phenylenediamine?
The most common and direct method for synthesizing 2,3,5,6-tetrafluoro-p-phenylenediamine is through the nucleophilic aromatic substitution (SNA) of hexafluorobenzene with ammonia. This reaction is typically performed under high pressure and elevated temperature in a suitable solvent.
Q2: What are the most common side reactions and byproducts in this synthesis?
The primary side reactions and potential byproducts encountered during the synthesis of 2,3,5,6-tetrafluoro-p-phenylenediamine include:
-
Incomplete Ammonolysis: The most prevalent side product is 2,3,4,5,6-pentafluoroaniline, resulting from the incomplete substitution of fluorine atoms on the hexafluorobenzene ring.
-
Isomer Formation: While the para-isomer is generally favored, small amounts of the ortho- and meta-isomers of tetrafluorophenylenediamine can also be formed.
-
Polymerization: Under harsh reaction conditions (excessively high temperature or pressure), polymerization of the starting materials or products can occur, leading to the formation of insoluble, tar-like substances.
-
Over-amination: Although less common, reaction of the product with ammonia under forcing conditions could potentially lead to more complex aminated species.
Q3: How can I minimize the formation of the monophenylenediamine byproduct?
To minimize the formation of 2,3,4,5,6-pentafluoroaniline, it is crucial to use a sufficient excess of the aminating agent (ammonia) and to ensure adequate reaction time and temperature to drive the reaction to completion. Careful optimization of the molar ratio of ammonia to hexafluorobenzene is a key parameter.
Q4: What are the recommended purification methods for isolating pure 2,3,5,6-tetrafluoro-p-phenylenediamine?
The primary method for purifying 2,3,5,6-tetrafluoro-p-phenylenediamine is recrystallization .[1] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[1] Column chromatography can also be employed for separation, particularly for removing isomeric impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 2,3,5,6-tetrafluoro-p-phenylenediamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Insufficient amount of aminating agent. - Loss of product during workup or purification. | - Increase reaction time and/or temperature within a reasonable range. - Ensure the reaction vessel is properly sealed to maintain pressure. - Increase the molar excess of ammonia. - Optimize the purification procedure, for example, by careful selection of recrystallization solvent and minimizing transfer losses. |
| Presence of a Significant Amount of 2,3,4,5,6-Pentafluoroaniline | - Incomplete reaction (as above). | - See solutions for "Low Yield of Desired Product". - Consider a two-step process where the mono-substituted product is isolated and then subjected to a second amination step under more forcing conditions. |
| Product is a Mixture of Isomers (ortho, meta, para) | - Reaction conditions favoring the formation of kinetic products. | - The para isomer is generally the thermodynamically favored product in nucleophilic aromatic substitution on highly fluorinated rings. Allowing the reaction to proceed for a longer duration at a suitable temperature may increase the proportion of the para isomer. - Isomers can often be separated by careful column chromatography or fractional crystallization. |
| Formation of a Dark, Tarry, or Insoluble Material | - Polymerization due to excessively high reaction temperature or pressure. - Presence of impurities in the starting materials that catalyze polymerization. | - Reduce the reaction temperature and/or pressure. - Ensure the purity of the hexafluorobenzene and ammonia source. - Consider using a polymerization inhibitor if the problem persists. |
| Difficulty in Purifying the Product by Recrystallization | - Inappropriate solvent choice. - Presence of impurities with similar solubility to the product. | - Screen a variety of solvents or solvent mixtures to find an optimal system for recrystallization.[1] - If recrystallization is ineffective, employ column chromatography to separate the desired product from persistent impurities. |
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 2,3,5,6-tetrafluoro-p-phenylenediamine is not readily found in the searched literature, a general procedure can be outlined based on the principles of nucleophilic aromatic substitution on hexafluorobenzene.
General Procedure for the Ammonolysis of Hexafluorobenzene:
-
Reaction Setup: A high-pressure autoclave is charged with hexafluorobenzene and a suitable solvent (e.g., a high-boiling point ether or an aprotic polar solvent).
-
Addition of Ammonia: A significant molar excess of anhydrous ammonia is introduced into the cooled and sealed autoclave.
-
Reaction: The autoclave is heated to the desired temperature (typically in the range of 150-250 °C) and the reaction is allowed to proceed with stirring for several hours. The internal pressure will be significantly above atmospheric pressure.
-
Workup: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is then typically partitioned between an organic solvent and water. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
Table 1: Physical and Spectral Data of 2,3,5,6-Tetrafluoro-p-phenylenediamine and a Key Side Product
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (ppm) | 19F NMR (ppm, relative to CFCl3) | Mass Spectrum (m/z) |
| 2,3,5,6-Tetrafluoro-p-phenylenediamine | C₆H₄F₄N₂ | 180.11 | 143-147[2] | Spectrum not available in search results | Spectrum not available in search results | M+ = 180 |
| 2,3,4,5,6-Pentafluoroaniline | C₆H₂F₅N | 183.08 | 33-35 | Spectrum not available in search results | -164.9 (for C₆F₆ as a reference)[3] | M+ = 183 |
Note: Specific NMR and Mass Spectra for the target compound and its isomers were not available in the performed searches. The provided data is based on typical values and information from chemical suppliers.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and potential side product formation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Fluorinated Diamine Monomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on techniques for reducing impurities in fluorinated diamine monomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude fluorinated diamine monomers?
Common impurities can include unreacted starting materials, residual reagents and catalysts, byproducts from side reactions, and residual solvents used during the synthesis and work-up processes.[1][2][3]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my fluorinated diamine monomer?
A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive impurity profile.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a primary technique for separating and quantifying non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for the structural elucidation of unknown impurities, particularly if they can be isolated.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide valuable information about the functional groups present in the impurities.[4]
Q3: What are the primary purification methods for fluorinated diamine monomers?
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the diamine monomer. The most common techniques include:
-
Recrystallization: This is a highly effective technique for purifying solid compounds based on differences in solubility between the desired monomer and impurities in a given solvent system.[4][6]
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the product.[3][7]
-
Acid-Base Extraction: This technique is useful for separating basic diamine monomers from neutral or acidic impurities by exploiting the change in solubility of the protonated amine salt in aqueous versus organic phases.[2]
-
Distillation: For volatile or thermally stable liquid diamine monomers, distillation can be an effective method for purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of fluorinated diamine monomers, providing potential causes and recommended solutions.
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Low Product Recovery | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Try a different solvent or a mixture of solvents to decrease solubility. Consider using an anti-solvent to induce precipitation.[3] |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] | |
| Purity Does Not Improve | Impurities have a similar solubility profile to the product. | Consider a second recrystallization using a different solvent system. If that fails, column chromatography may be a more suitable purification method.[3] |
| The cooling process was too rapid, leading to the trapping of impurities in the crystals. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] | |
| No Crystals Form | The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.[8] |
HPLC Analysis & Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic diamine and residual acidic silanols on the stationary phase.[3] | Use a highly end-capped column or a column with a different stationary phase (e.g., a fluorinated phase). Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.[7] |
| Column overload. | Reduce the sample concentration or injection volume.[1][7] | |
| Poor Peak Shape (Fronting) | Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase.[7] |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile.[1] |
| Inappropriate column chemistry. | Consider a different column chemistry, such as a fluorinated phase column, which can provide better separation for fluorinated compounds.[9] | |
| Low Product Recovery After Preparative HPLC | Incomplete elution of the product from the column. | Use a stronger elution solvent or increase the elution volume.[7] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude fluorinated diamine monomer in various solvents at both room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]
-
Dissolution: Place the crude monomer in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent required.[7][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Protocol for Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of the desired compound from its impurities on a specific stationary phase (e.g., silica gel).
-
Column Packing: Pack a glass column with the selected stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.[3]
-
Fraction Collection: Collect the eluent in a series of fractions.[3]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified fluorinated diamine monomer.[3]
Visualizations
Caption: General workflow for the purification of fluorinated diamine monomers.
Caption: Troubleshooting decision tree for low purity in fluorinated diamine monomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Fluorinated Polyimides
Welcome to the Technical Support Center for High-Performance Fluorinated Polyimides. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the processing and handling of these advanced materials.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with fluorinated polyimides.
Problem: Poor Adhesion of Fluorinated Polyimide Films to Substrates
Symptoms:
-
Film delaminates or peels off the substrate (e.g., silicon wafer, metal foil) easily.
-
Weak adhesion is observed after curing or subsequent processing steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Substrate Surface | Thoroughly clean the substrate surface to remove organic residues, dust, and other contaminants. An ultrasonic cleaning bath with appropriate solvents is recommended.[1] |
| Low Surface Energy of Fluorinated Polyimide | The inherent low surface energy of fluorinated polymers can lead to poor wetting and adhesion.[2] Consider a surface treatment of the polyimide film, such as plasma treatment (e.g., with Ar or CF4), to introduce polar functional groups and increase surface roughness.[3] |
| Inadequate Curing | Incomplete imidization can result in poor mechanical and adhesive properties. Ensure the curing process is carried out at the optimal temperature and for a sufficient duration. The imidization reaction is typically complete around 350°C.[4] |
| Weak Boundary Layer | The surface of the polyimide film might have a weak boundary layer. Plasma treatment can help remove this layer, leading to improved adhesion.[3] |
| Residual Solvent | The presence of residual solvent can make the film sticky and affect its shear modulus, which can hinder proper delamination or adhesion depending on the process step.[5] Ensure complete solvent removal during the soft bake and curing stages. |
Problem: Film Cracking, Brittleness, or Wrinkling
Symptoms:
-
The cast film develops cracks or becomes brittle after curing.
-
Wrinkles or other surface defects appear on the film.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Curing Temperature or Rapid Heating/Cooling | Thermal shock from rapid temperature changes can cause stress and lead to cracking.[7] Employ a gradual heating and cooling ramp during the curing process. |
| Mismatched Coefficient of Thermal Expansion (CTE) | A significant CTE mismatch between the polyimide film and the substrate can induce stress during thermal cycling, leading to cracking or delamination. Select a substrate with a CTE closer to that of the fluorinated polyimide if possible. |
| Incomplete Imidization | An insufficient degree of imidization can result in a brittle film. Optimize the curing temperature and time to ensure complete conversion of the poly(amic acid) precursor to polyimide.[4] |
| Uneven Film Thickness | Non-uniform film thickness can lead to uneven stress distribution during drying and curing, causing wrinkling.[8] Ensure the casting solution is spread evenly and the casting surface is level. |
| Excessive Winding Tension (for roll-to-roll processing) | High tension during film winding can cause wrinkles.[8] Adjust the winding tension to an appropriate level. |
Problem: Poor Solubility of Fluorinated Polyimides
Symptoms:
-
Difficulty in dissolving the synthesized polyimide powder in common organic solvents.
-
Formation of gels or precipitates in the polymer solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Highly Rigid Polymer Backbone | Aromatic polyimides, even when fluorinated, can have rigid backbones that limit solubility.[9] Introducing flexible linkages or bulky side groups into the polymer chain can improve solubility. |
| Strong Intermolecular Interactions | Strong charge-transfer complex (CTC) interactions between polymer chains can reduce solubility.[10] The incorporation of fluorine-containing groups helps to disrupt these interactions. |
| Inappropriate Solvent | The choice of solvent is critical for dissolving polyimides. Common solvents for soluble fluorinated polyimides include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), m-cresol, and chloroform.[9] |
| Low Quality Monomers | Impurities in the diamine or dianhydride monomers can lead to side reactions and cross-linking, reducing the solubility of the final polymer. Use high-purity monomers for polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature for fluorinated polyimides?
The thermal curing (imidization) of fluorinated polyimides generally occurs in stages. The degree of imidization increases significantly between 200°C and 350°C. For most applications, a final curing temperature of at least 350°C is recommended to ensure complete imidization.[4] However, the optimal curing profile can depend on the specific chemical structure of the polyimide and the desired film properties.
Q2: How does the fluorine content affect the properties of polyimides?
The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF3) groups, into the polyimide backbone has several significant effects:
-
Reduced Dielectric Constant: The high electronegativity of fluorine atoms decreases the polarizability of the molecular chains, leading to a lower dielectric constant.[11]
-
Improved Solubility: The bulky nature of fluorine groups increases the free volume and disrupts chain packing, which can enhance solubility in organic solvents.[9]
-
Enhanced Optical Transparency: The presence of fluorine can reduce the formation of charge-transfer complexes, resulting in lighter-colored and more transparent films.[9]
-
Increased Hydrophobicity: The low surface energy of C-F bonds leads to increased hydrophobicity and lower water absorption.[11]
-
Potential Decrease in Mechanical Strength: The same factors that improve solubility can sometimes weaken intermolecular forces, potentially leading to a decrease in tensile strength and modulus, although this is not always the case and depends on the overall molecular design.[10][11]
Q3: What are some common defects observed in cast fluorinated polyimide films and how can they be avoided?
Common defects in cast films include "comet" defects, crystal points, and uneven thickness.
-
"Comet" Defects: These are often caused by micro-bubbles in the resin solution or solid particles on the substrate.[12] To avoid these, filter the poly(amic acid) solution before casting and ensure the substrate is scrupulously clean.
-
Crystal Points: These can arise from unplasticized high molecular weight resin.[8] Ensuring complete dissolution of the polymer and proper mixing can help mitigate this issue.
-
Uneven Thickness: This is typically due to an uneven discharge from the die lip during casting or improper leveling of the casting surface.[8] Careful adjustment of the casting setup is necessary to ensure uniform film thickness.
Q4: Can fluorinated polyimides be processed by methods other than solution casting?
Yes, while solution casting is a common method for producing thin films, other processing techniques can be used depending on the specific polyimide's properties:
-
Compression Molding: This technique involves applying heat and pressure to polyimide powder or granules in a mold and is suitable for producing high-strength components.[13]
-
Injection Molding: For some thermoplastic fluorinated polyimides, injection molding can be used to create complex shapes. However, this requires high processing temperatures and equipment that can withstand potentially corrosive byproducts.[13]
Experimental Protocols
Protocol 1: Synthesis of a Soluble Fluorinated Polyimide (General Procedure)
This protocol describes a one-pot high-temperature polycondensation method.
Materials:
-
Fluorinated diamine monomer
-
Aromatic dianhydride monomer
-
m-cresol (solvent)
-
Isoquinoline (catalyst)
-
Ethanol (for precipitation)
-
Deionized water
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet, dissolve the diamine (1.5 mmol) and dianhydride (1.5 mmol) in m-cresol (12 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a few drops of isoquinoline to the reaction mixture.
-
Heat the solution to 190°C and maintain this temperature for 12-20 hours, continuously removing the water formed during imidization with a stream of nitrogen.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into 300 mL of ethanol while stirring.
-
Collect the resulting fibrous precipitate by filtration.
-
Wash the polymer thoroughly with hot water several times.
-
Dry the polymer overnight in a vacuum oven at 120°C.[9]
Protocol 2: Preparation of a Fluorinated Polyimide Film by Solution Casting and Thermal Curing
Materials:
-
Poly(amic acid) solution in a suitable solvent (e.g., DMAc)
-
Glass substrate
-
Spin-coater
-
Programmable oven
Procedure:
-
Ensure the glass substrate is clean and dry.
-
Dispense the poly(amic acid) solution onto the center of the substrate.
-
Spin-coat the solution to achieve the desired film thickness.
-
Transfer the coated substrate to a programmable oven for thermal imidization.
-
The thermal curing is performed in a multi-step process under a nitrogen atmosphere:
-
Heat to 100°C and hold for 1 hour.
-
Ramp up to 150°C and hold for 30 minutes.
-
Ramp up to 200°C and hold for 30 minutes.
-
Ramp up to 250°C and hold for 30 minutes.
-
Ramp up to 300°C and hold for 30 minutes.
-
Ramp up to 350°C and hold for 30 minutes.
-
Use a heating rate of 2°C/min for all ramps.[14]
-
-
After the final hold, allow the oven to cool down slowly to room temperature to avoid thermal shock to the film.
-
The fully cured fluorinated polyimide film can then be carefully peeled off from the substrate.
Visualizations
Caption: Workflow for Synthesis and Film Preparation of Fluorinated Polyimides.
Caption: Troubleshooting Logic for Poor Adhesion of Fluorinated Polyimide Films.
References
- 1. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ta and TaN adhesion to high-temperature fluorinated polyimides. Surface and interface chemistry for Journal of Adhesion Science and Technology - IBM Research [research.ibm.com]
- 4. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Solutions to Common Challenges with Polyimide Film Processing [konlidainc.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. gsextruder.com [gsextruder.com]
- 9. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Polyimide - The Ultimate Champion Among Polymers Solutions | Poly Fluoro Ltd [polyfluoroltd.com]
- 14. mdpi.com [mdpi.com]
controlling molecular weight in tetrafluorophenylenediamine polymerization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and generalized experimental protocols to assist researchers, scientists, and drug development professionals in controlling the molecular weight during the polymerization of tetrafluorophenylenediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the step-growth polymerization of tetrafluorophenylenediamine, a process analogous to the formation of aramids.
| Issue | Potential Causes | Recommended Solutions |
| Low Polymer Molecular Weight | Imprecise Stoichiometry: An exact 1:1 molar ratio of the diamine and the comonomer (e.g., a diacyl chloride) is crucial for achieving high molecular weight in step-growth polymerization. Any excess of one monomer will limit the chain length. | - Accurately weigh high-purity monomers. - Consider that a slight excess of a more volatile monomer might be necessary to compensate for any loss during the reaction. |
| Monomer Impurities: Monofunctional impurities will act as chain terminators, preventing further polymer growth and drastically limiting the final molecular weight. | - Ensure high purity of both tetrafluorophenylenediamine and the comonomer through appropriate purification techniques such as recrystallization or sublimation. | |
| Incomplete Reaction: Step-growth polymerization requires very high conversion rates (typically >99%) to achieve high molecular weights. | - Increase the reaction time. - Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they can also lead to side reactions. | |
| Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., HCl when using a diacyl chloride) is necessary to drive the reaction equilibrium towards polymer formation. | - For laboratory-scale synthesis, the addition of an acid scavenger like propylene oxide or conducting the reaction under a nitrogen stream can help remove HCl.[1] | |
| Poor Polymer Solubility | High Molecular Weight and Rigidity: The rigid aromatic backbone of poly(tetrafluorophenylenediamine) can lead to strong intermolecular forces and reduced solubility, especially at high molecular weights. | - Choose an appropriate aprotic polar solvent for polymerization, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1][2] - The addition of salts like LiCl or CaCl₂ to the solvent can improve polymer solubility.[3] |
| Polymer Discoloration | Oxidation or Side Reactions: Aromatic diamines can be susceptible to oxidation, which can lead to colored byproducts. High reaction temperatures can also cause thermal degradation. | - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a low-temperature solution polymerization method to minimize temperature-induced side reactions.[1][2] |
| Gel Formation (Cross-linking) | Polyfunctional Impurities: The presence of impurities with more than two reactive groups in the monomers can lead to the formation of a cross-linked gel instead of a linear polymer. | - Ensure that the monomers are strictly difunctional. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does tetrafluorophenylenediamine typically undergo?
A1: Tetrafluorophenylenediamine, having two primary amine functional groups, undergoes step-growth polymerization, most commonly a polycondensation reaction when reacted with a comonomer like a diacyl chloride to form an aramid.[1][4]
Q2: Why is stoichiometric balance so critical for controlling molecular weight?
A2: Step-growth polymerization proceeds by the reaction of functional groups. To achieve long polymer chains, there must be a nearly perfect 1:1 ratio of the two different functional groups (e.g., amine and acyl chloride). If one monomer is in excess, the polymer chains will be terminated with that monomer's functional group, preventing further growth and resulting in a lower molecular weight.
Q3: How do the fluorine substituents on the phenylenediamine ring affect the polymerization?
A3: The strongly electron-withdrawing fluorine atoms reduce the basicity of the amine groups. This can be advantageous as it can prevent the formation of amine salts with the HCl byproduct, which can inhibit the polymerization of more basic diamines. This often leads to a smoother polymerization process and the formation of a highly viscous, clear polymer solution.[1][2]
Q4: What are the key parameters to control to achieve a target molecular weight?
A4: The primary methods for controlling molecular weight in this type of polymerization are:
-
Stoichiometric Imbalance: Intentionally using a slight excess of one monomer will limit the final molecular weight.
-
Addition of a Monofunctional Reagent: Adding a small amount of a monofunctional amine or acyl chloride will cap the growing polymer chains, thereby controlling the molecular weight.
-
Reaction Time: Quenching the reaction at a specific time can control the extent of polymerization and thus the molecular weight. However, this may result in a less stable polymer if reactive end groups remain.
Q5: What solvents are suitable for the polymerization of tetrafluorophenylenediamine?
A5: Aprotic polar amide solvents are generally used to keep the resulting rigid aramid polymer in solution.[1][2] Common choices include N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[1][2] Often, a salt such as lithium chloride (LiCl) or calcium chloride (CaCl₂) is added to the solvent to enhance the solubility of the polymer.[3]
Experimental Protocols
The following is a generalized protocol for the low-temperature solution polycondensation of tetrafluorophenylenediamine with a diacyl chloride. Note: This is a template and should be optimized for specific experimental goals.
Materials
-
2,3,5,6-Tetrafluoro-p-phenylenediamine (monomer)
-
Terephthaloyl chloride (or other diacyl chloride) (comonomer)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Propylene oxide (acid scavenger)[1]
-
Nitrogen gas (for inert atmosphere)
Procedure
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of 2,3,5,6-tetrafluoro-p-phenylenediamine in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add an equimolar amount of the diacyl chloride to the stirred diamine solution.
-
Continue stirring the reaction mixture at 0°C for a set period (e.g., 2 hours), allowing the viscosity to increase as the polymerization proceeds.[2]
-
Add propylene oxide to the reaction mixture to neutralize the HCl byproduct.[1]
-
The resulting viscous polymer solution (varnish) can be used directly for casting films or precipitated into a non-solvent like methanol to isolate the solid polymer.
-
Wash the precipitated polymer thoroughly with water and then methanol to remove unreacted monomers and salts.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 80-100°C) to a constant weight.
Data Presentation
Due to the lack of specific published data for the polymerization of tetrafluorophenylenediamine, the following table is an illustrative example based on analogous aromatic polyamides. Researchers should generate their own data by systematically varying the reaction conditions.
Table 1: Illustrative Effect of Reaction Parameters on Molecular Weight in Aramid Synthesis
| Monomer Ratio (Diamine:Diacyl Chloride) | Reaction Time (h) | Reaction Temp. (°C) | Resulting M_n ( g/mol ) (Illustrative) | Resulting M_w ( g/mol ) (Illustrative) | PDI (Illustrative) |
| 1:1 | 2 | 0 | 45,000 | 90,000 | 2.0 |
| 1:1 | 4 | 0 | 60,000 | 125,000 | 2.1 |
| 1.01:1 | 4 | 0 | 25,000 | 52,000 | 2.1 |
| 1:1.01 | 4 | 0 | 24,000 | 50,000 | 2.1 |
| 1:1 | 4 | 25 | 55,000 | 118,000 | 2.1 |
M_n = Number-average molecular weight, M_w = Weight-average molecular weight, PDI = Polydispersity Index (M_w/M_n)
Visualizations
Experimental Workflow for Tetrafluorophenylenediamine Polymerization
Caption: Workflow for the synthesis and characterization of poly(tetrafluorophenylenediamine).
Key Factors Controlling Molecular Weight
References
preventing discoloration of 2,3,5,6-tetrafluoro-p-phenylenediamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of 2,3,5,6-tetrafluoro-p-phenylenediamine during storage.
Troubleshooting Guide
Issue: The solid 2,3,5,6-tetrafluoro-p-phenylenediamine has turned from white/light-colored to a darker shade (e.g., brown, purple, or black).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Exposure to Air (Oxidation) | Immediately transfer the material to a fresh, dry, inert atmosphere (e.g., a glove box or a Schlenk line). Purge the container thoroughly with argon or nitrogen before sealing. For future use, handle the compound exclusively under an inert atmosphere. |
| Exposure to Light | Move the container to a dark location, such as a light-proof cabinet or by wrapping the container in aluminum foil. Ensure all subsequent handling is performed with minimal light exposure. |
| Elevated Storage Temperature | Transfer the compound to a temperature-controlled environment, ideally refrigerated at <15°C. Avoid storing at room temperature for extended periods. |
| Contaminated Storage Container | If the integrity of the current container is compromised (e.g., cracked lid, poor seal), transfer the material to a new, clean, and dry container suitable for air-sensitive solids, such as an amber glass vial with a PTFE-lined cap. Ensure the new container is purged with inert gas before and after the transfer. |
| Moisture Contamination | Store the compound in a desiccator under an inert atmosphere. If moisture is suspected to have been introduced, drying the material under a high vacuum may be possible, but this should be done with caution as it may not reverse the discoloration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of discoloration of 2,3,5,6-tetrafluoro-p-phenylenediamine?
A1: The primary cause of discoloration is oxidation. Aromatic amines, including phenylenediamines, are susceptible to oxidation when exposed to air (oxygen), light, and heat.[1] This oxidation process leads to the formation of colored byproducts, such as quinoneimines and polymerized materials, which alter the appearance of the compound from its typical white or light color to shades of brown, purple, or black.[1] The product is known to be both light-sensitive and air-sensitive.[2][3]
Q2: What are the ideal storage conditions to prevent discoloration?
A2: To minimize discoloration, 2,3,5,6-tetrafluoro-p-phenylenediamine should be stored under the following conditions[2][3]:
-
Atmosphere: Under a dry, inert gas atmosphere (e.g., argon or nitrogen).
-
Temperature: In a cool and dark place, with a recommended temperature of less than 15°C.
-
Container: In a tightly sealed, light-resistant container, such as an amber glass bottle or a clear vial wrapped in aluminum foil.
Q3: Can I use an antioxidant to prevent the discoloration?
A3: While aromatic amines can be stabilized with antioxidants in some applications, the addition of an antioxidant would introduce an impurity to your starting material.[4] For high-purity applications in research and drug development, it is standard practice to prevent discoloration by strictly controlling the storage and handling environment (i.e., inert atmosphere, low temperature, and protection from light) rather than by adding stabilizers.
Q4: If my material has already discolored, is it still usable?
A4: The usability of discolored 2,3,5,6-tetrafluoro-p-phenylenediamine depends on the specific requirements of your experiment. Discoloration indicates the presence of impurities. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, using discolored material is not recommended as the impurities may interfere with subsequent reactions or affect the quality of the final product. It is advisable to use fresh, non-discolored material.
Q5: What is the recommended procedure for handling and dispensing the solid?
A5: To prevent discoloration during handling, it is crucial to minimize exposure to air and light. The recommended procedure involves the use of a glove box or Schlenk line techniques.[5][6] A detailed experimental protocol for handling air-sensitive solids is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Long-Term Storage of 2,3,5,6-tetrafluoro-p-phenylenediamine
-
Container Preparation: Use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.
-
Inert Gas Purge: Place the opened vial and cap inside a vacuum oven or a Schlenk flask and dry under vacuum with gentle heating (e.g., 40-50°C) for several hours to remove any adsorbed moisture. Allow the container to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Material Transfer: In a glove box or under a positive pressure of inert gas, transfer the 2,3,5,6-tetrafluoro-p-phenylenediamine into the prepared vial.
-
Sealing: Securely close the vial with the PTFE-lined cap.
-
Secondary Containment and Labeling: For additional protection, seal the cap with paraffin film. Label the vial clearly with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator designated for chemical storage at a temperature below 15°C.
Protocol 2: Handling and Dispensing of 2,3,5,6-tetrafluoro-p-phenylenediamine
This protocol assumes the use of a glove box for optimal protection.
-
Preparation: Ensure the glove box atmosphere is dry and inert (typically <1 ppm O₂ and H₂O). Place the sealed container of 2,3,5,6-tetrafluoro-p-phenylenediamine, a clean spatula, a weighing boat, and the receiving vessel inside the glove box antechamber.
-
Atmosphere Exchange: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times before opening the inner door to the glove box.
-
Dispensing: Inside the glove box, carefully open the container of 2,3,5,6-tetrafluoro-p-phenylenediamine. Using the clean spatula, dispense the desired amount of the solid onto the weighing boat and then transfer it to the receiving vessel.
-
Resealing: Immediately and securely reseal the main container of 2,3,5,6-tetrafluoro-p-phenylenediamine.
-
Removal from Glove Box: Close the receiving vessel and remove all items from the glove box via the antechamber, following the proper atmosphere exchange procedure.
Visualizations
Caption: Generalized oxidative discoloration pathway.
Caption: Recommended workflow for long-term storage.
Caption: Decision tree for handling the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. performanceadditives.us [performanceadditives.us]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylenediamines for Researchers
For scientists and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic candidates. Phenylenediamines, key building blocks in many biologically active compounds, can have their properties significantly altered through fluorination. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical characteristics, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This guide provides an objective comparison of the properties of fluorinated and non-fluorinated phenylenediamines, supported by experimental data and detailed methodologies for key assays.
Physicochemical and ADME Properties: A Comparative Overview
The introduction of fluorine, a highly electronegative atom, to the phenylenediamine scaffold induces significant changes in its electronic properties, which in turn affects its basicity (pKa), oxidation potential, membrane permeability, metabolic stability, and protein binding characteristics.
pKa and Basicity
The basicity of the amino groups in phenylenediamines is a critical determinant of their ionization state at physiological pH, which influences their solubility, permeability, and binding to target proteins. The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, leading to a lower pKa.
| Compound | Structure | pKa1 | pKa2 |
| o-Phenylenediamine | 4.46[1][2][3] | ~2[4] | |
| m-Phenylenediamine | 5.11[5][6][7] | 2.50[5][6][7] | |
| p-Phenylenediamine | 6.31[8] | 2.97[8] | |
| 2-Fluoroaniline | 3.20 | - | |
| 3-Fluoroaniline | 3.57 | - | |
| 4-Fluoroaniline | 4.65 | - | |
| 2,3,5,6-Tetrafluoroaniline | ~1.0 (Predicted)[9] | - | |
| Pentafluoroaniline | -0.16 (Predicted)[9] | - |
Oxidation Potential
| Property | Non-Fluorinated Phenylenediamines | Fluorinated Phenylenediamines | Rationale |
| Oxidation Potential | Lower | Higher | The electron-withdrawing nature of fluorine atoms decreases the electron density on the aromatic ring, making it more difficult to remove an electron (i.e., to oxidize). |
Membrane Permeability
The ability of a compound to cross biological membranes is crucial for its oral bioavailability and distribution to target tissues. Fluorination can enhance membrane permeability, an effect attributed to the modulation of the molecule's electronic properties which can facilitate its passage across the lipid bilayers of cell membranes.
| Compound Type | Illustrative Papp (Caco-2) | Fold Improvement |
| Non-Fluorinated Analog | 1.5 x 10⁻⁶ cm/s | - |
| Fluorinated Analog | 6.8 x 10⁻⁶ cm/s | 4.5-fold |
Note: The data presented is illustrative, based on a study of kinase inhibitors, to demonstrate the potential impact of fluorination on cell permeability.[10] Specific data for phenylenediamines is not available.
Metabolic Stability
Enhancing metabolic stability is a primary goal in drug design to increase a drug's half-life and oral bioavailability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[9] Interestingly, p-phenylenediamine is primarily metabolized through N-acetylation by human hepatocytes, with no significant evidence of CYP-mediated oxidation.[11][12] Fluorination at a metabolically labile position can, in many cases, significantly improve metabolic stability.[13]
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| 2-Fluoroaniline | 35 |
| 3-Fluoroaniline | 25 |
| 4-Fluoroaniline | 50 |
Note: This table provides a hypothetical yet representative comparison based on general principles and observed trends for anilines in medicinal chemistry, as direct comparative data for a series of phenylenediamines was not found.[9]
Plasma Protein Binding
The extent of plasma protein binding (PPB) affects the free concentration of a drug available to interact with its target. p-Phenylenediamine has been shown to bind irreversibly to human serum albumin (HSA), specifically to cysteine residues, following oxidation.[14][15] The influence of fluorination on the protein binding of phenylenediamines is complex. It can alter the molecule's pKa, affecting its ionization state, and can also introduce new, favorable interactions with protein residues.[16][17] However, in some cases, increased lipophilicity due to fluorination can lead to higher plasma protein binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of pKa (Potentiometric Titration)
-
Preparation of Solutions : A 0.01 M solution of the test compound (e.g., a fluorinated or non-fluorinated phenylenediamine) is prepared in a suitable solvent, often a water-methanol mixture to ensure solubility. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration Setup : A calibrated pH meter with an electrode is immersed in the test solution, which is continuously stirred.
-
Data Acquisition : The titrant (strong acid or base) is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diamine, two pKa values will be determined.
Determination of Oxidation Potential (Cyclic Voltammetry)
-
Electrolyte Solution Preparation : A solution of the test compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
Electrochemical Cell Setup : A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition : The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis : The oxidation potential is determined from the resulting voltammogram as the peak potential of the oxidation wave.
Caco-2 Permeability Assay
-
Cell Culture : Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Assay Procedure : The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification : The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Metabolic Stability Assay (Human Liver Microsomes)
-
Incubation Mixture Preparation : The test compound is incubated with human liver microsomes (HLM) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points and Sampling : Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis : The half-life (t½) of the compound is determined from the slope of the natural logarithm of the percent remaining of the parent compound versus time.
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Apparatus Setup : An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane. One chamber contains plasma (e.g., human plasma) spiked with the test compound, and the other chamber contains a protein-free buffer.
-
Equilibration : The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Quantification : After equilibration, the concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
Data Analysis : The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber.
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts related to the properties and analysis of phenylenediamines.
Caption: Workflow for assessing and comparing the ADME properties of compounds.
Caption: The multifaceted effects of fluorination on phenylenediamine properties.
Conclusion
The strategic fluorination of the phenylenediamine scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. As demonstrated, the introduction of fluorine typically decreases basicity and increases resistance to oxidation. Furthermore, it often leads to enhanced membrane permeability and metabolic stability, which can translate to improved oral bioavailability and a longer duration of action. The effect on plasma protein binding is more complex and requires case-by-case evaluation. The provided experimental protocols serve as a guide for researchers to quantitatively assess these critical parameters in their own drug discovery and development programs.
References
- 1. o-Phenylenediamine CAS#: 95-54-5 [m.chemicalbook.com]
- 2. o-Phenylenediamine price,buy o-Phenylenediamine - chemicalbook [chemicalbook.com]
- 3. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 4. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. m-Phenylenediamine CAS#: 108-45-2 [m.chemicalbook.com]
- 7. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Electrochemistry/liquid chromatography/mass spectrometry to demonstrate irreversible binding of the skin allergen p-phenylenediamine to proteins [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of p-phenylenediamine-albumin binding sites and T-cell responses to hapten-modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Fluorinated Polyimides Derived from 2,3,5,6-Tetrafluoro-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into polymer backbones has been a pivotal strategy in the development of high-performance materials. Polymers derived from 2,3,5,6-tetrafluoro-p-phenylenediamine, a key fluorinated monomer, have demonstrated exceptional thermal properties, making them highly attractive for applications in aerospace, electronics, and other demanding fields. This guide provides an objective comparison of the thermal performance of these fluorinated polyimides against their non-fluorinated counterparts and other fluorinated alternatives, supported by experimental data.
Superior Thermal Performance of Fluorinated Polyimides
The remarkable thermal stability of polyimides synthesized with 2,3,5,6-tetrafluoro-p-phenylenediamine is largely attributed to the high bond dissociation energy of the C-F bond (approximately 485 kJ/mol). This strong bond enhances both the glass transition temperature (Tg) and the thermal decomposition temperature, ensuring the material's integrity under extreme heat.[1]
One notable example is a fluorinated polyimide (TPPI50) which exhibits a glass transition temperature of 402 °C and a thermal decomposition temperature (at 5% weight loss) of 563 °C.[1] The incorporation of fluorinated groups not only boosts thermal resistance but can also improve other properties such as dielectric performance and hydrophobicity.[1]
Quantitative Comparison of Thermal Properties
The following tables summarize the key thermal properties of various polyimides, offering a clear comparison between those derived from 2,3,5,6-tetrafluoro-p-phenylenediamine and other alternatives.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N2 | Char Yield at 800°C (%) in N2 |
| TPPI50[1] | 402 | 563 | >55 |
| TPPI75[1] | 407 | 570 | >55 |
| PI 5a | 259-281 | 551-561 | >55 |
| PI 5b | 259-281 | 551-561 | >55 |
| PI 5c | 259-281 | 551-561 | >55 |
Table 2: Comparison with Non-Fluorinated and Other Polyimides
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| PETI-5[2] | 270 | ~510 |
| AFR700B[2] | ~400 | - |
| BTDA-PI[3] | 276 | - |
| BPDA-PI[3] | 290 | - |
| PMDA-PI[3] | 302 | - |
Experimental Protocols
The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Instrumentation: TGA/DSC 3+/1600HT instrument (Mettler-Toledo) or similar.[1]
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated from room temperature (e.g., 30 °C) to a high temperature (e.g., 750-800 °C) at a constant heating rate.[1] Common heating rates are 10 °C/min or 20 °C/min.[1][4]
-
The analysis is conducted under an inert atmosphere, typically nitrogen, with a specified flow rate (e.g., 20 mL/min).[1][2]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined from the resulting TGA curve and is considered the onset of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: DSC3 instrument (Mettler-Toledo) or similar.[1]
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase any prior thermal history.
-
A common heating rate is 20 °C/min, and the temperature range is selected to encompass the expected Tg (e.g., 30 °C to 450 °C).[1]
-
The analysis is performed under an inert nitrogen atmosphere.[1]
-
The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.
Visualizing the Thermal Analysis Workflow
The following diagram illustrates the general workflow for the thermal analysis of polymers using TGA and DSC.
Caption: Workflow for Thermal Analysis of Polymers.
References
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
Spectroscopic Analysis of Tetrafluorophenylenediamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of tetrafluorophenylenediamine derivatives is crucial for their synthesis, characterization, and application. This guide provides a comparative analysis of the spectroscopic data for key isomers of tetrafluorophenylenediamine and their derivatives, supported by experimental protocols and visualizations.
This guide focuses on two primary isomers: 2,3,5,6-tetrafluorophenylene-1,4-diamine (p-TFPD) and 3,4,5,6-tetrafluorobenzene-1,2-diamine (o-TFPD). While comprehensive public data on these specific parent molecules is limited, this guide compiles available information and provides context through the analysis of related derivatives, particularly Schiff bases, which are common synthetic products.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic data for tetrafluorophenylenediamine isomers and their derivatives. Due to the scarcity of directly published data for the parent diamines, characteristic spectral features are inferred from the analysis of closely related fluorinated aromatic amines and their derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) | Solvent |
| 2,3,5,6-Tetrafluorophenylene-1,4-diamine (p-TFPD) | ~3.5-4.5 (br s, -NH2) | ~135-145 (C-F), ~115-125 (C-NH2) | Not Reported | DMSO-d6 |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine (o-TFPD) | ~4.0-5.0 (br s, -NH2) | ~130-145 (C-F), ~110-120 (C-NH2) | Not Reported | DMSO-d6 |
| Schiff Base of p-TFPD with Salicylaldehyde | ~8.5-9.0 (s, -CH=N-), ~6.8-7.8 (m, Ar-H), ~4.0 (br s, -OH) | ~160-165 (-CH=N-), ~115-160 (Ar-C) | Not Reported | CDCl3 |
| Schiff Base of o-TFPD with 4-(Trifluoromethyl)benzaldehyde | ~8.5 (s, -CH=N-), ~7.8 (m, Ar-H), ~3.95 (s, -CH2-CH2-) | Not Reported | Not Reported | CDCl3 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm-1) | C=N Stretch (cm-1) | C-F Stretch (cm-1) | Aromatic C=C Stretch (cm-1) |
| 2,3,5,6-Tetrafluorophenylene-1,4-diamine (p-TFPD) | 3200-3500 (multiple bands) | - | 1100-1300 | 1450-1600 |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine (o-TFPD) | 3200-3500 (multiple bands) | - | 1100-1300 | 1450-1600 |
| Schiff Base of p-TFPD with Salicylaldehyde | - | ~1610-1630 | 1100-1300 | 1450-1600 |
| Schiff Base of o-TFPD with 4-(Trifluoromethyl)benzaldehyde | - | ~1640 | 1100-1400 | 800-1400 |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2,3,5,6-Tetrafluorophenylene-1,4-diamine (p-TFPD) | Not Reported | Not Reported | Not Reported |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine (o-TFPD) | Not Reported | Not Reported | Not Reported |
| Schiff Base of o-TFPD with 4-(Trifluoromethyl)benzaldehyde | 240 | Not Reported | Not Reported |
| Related Fluorinated Anilines | 280-310 | - | Various |
Note: The UV-Vis absorption of aromatic amines is sensitive to substitution and solvent polarity.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| 2,3,5,6-Tetrafluorophenylene-1,4-diamine (p-TFPD) | 180.04 | Not Reported | EI |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine (o-TFPD) | 180.04 | Not Reported | EI |
| Schiff Base of o-TFPD with 4-(Trifluoromethyl)benzaldehyde | 372 | 353 ([M-F]+), 342 ([M-2F]+), 200 ([M-CF3C6H4CHN]+), 186 ([M-CF3C6H4CHNCH2]+) | Not Specified |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the tetrafluorophenylenediamine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) and a longer acquisition time with a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
19F NMR Acquisition: If available, acquire the fluorine NMR spectrum. This is a highly sensitive nucleus and can provide valuable information about the fluorine substitution pattern.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and record the spectrum.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify characteristic absorption bands corresponding to different functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its concentration in solution.
Protocol:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-800 nm). Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 absorbance units).
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record its UV-Vis absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is known, the concentration can be determined using the Beer-Lambert law (A = εbc).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizations
Visual representations of experimental workflows and molecular relationships are essential for clear communication in scientific research.
Caption: General workflow for the synthesis and spectroscopic characterization of tetrafluorophenylenediamine derivatives.
Caption: Relationship between the analyte and the information obtained from different spectroscopic techniques.
performance evaluation of TFPD-based materials in electronic devices
A Comparative Guide to TFPD-Based Materials in Electronic Devices
For researchers, scientists, and drug development professionals venturing into the realm of organic electronics, the selection of appropriate materials is paramount to achieving desired device performance. This guide provides a comprehensive comparison of N,N,N',N'-tetrakis(4-methoxyphenyl)benzidine (TFPD), a prominent hole-transporting material (HTM), with other commonly used alternatives in electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the underlying scientific principles to aid in material selection and experimental design.
Performance Evaluation of Hole Transport Materials
The efficacy of a hole transport material is determined by a combination of its intrinsic electronic properties and its performance within a device architecture. This section provides a comparative analysis of TFPD and its alternatives based on key performance indicators.
Material Properties
A fundamental understanding of the electronic properties of HTMs is crucial for predicting their behavior in a device. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection and the prevention of charge leakage. Hole mobility, on the other hand, dictates the speed at which holes can be transported through the material.
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| TFPD (TPD) | -5.1 to -5.3 | -2.1 to -2.3 | Data not readily available |
| Spiro-OMeTAD | -5.1 to -5.2 | -2.1 to -2.2 | 2 x 10⁻⁴ to 1 x 10⁻³ |
| PEDOT:PSS | -4.8 to -5.2 | -3.4 to -3.7 | 10⁻⁵ to 10¹ |
| P3HT | -4.9 to -5.2 | -2.9 to -3.2 | 10⁻⁴ to 0.1 |
| PTAA | -5.1 to -5.3 | -2.2 to -2.4 | 10⁻³ to 10⁻² |
Note: The properties of these materials can vary depending on the specific formulation, processing conditions, and measurement techniques.
Perovskite Solar Cell Performance
In perovskite solar cells, the HTM plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the anode. The key performance metrics are Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Poly-TPD (in dual-HTL) | 19.85[1] | 1.09[1] | Not Specified | Not Specified |
| Spiro-OMeTAD | ~17.1 to 25.2 | ~1.10 to 1.18 | ~20.8 to 26.2 | ~74 to 82.5 |
| PEDOT:PSS | ~11.2 to 19.03 | ~0.85 to 1.05 | ~19.0 to 30.6 | ~64 to 75 |
| P3HT | ~8.3 to 22.7 | ~0.95 to 1.14 | ~19.3 to 24.9 | ~65 to 80 |
| PTAA | ~17.08 to 24.8 | ~1.10 to 1.18 | ~20.0 to 25.5 | ~75 to 81 |
Note: Performance metrics are highly dependent on the full device stack, perovskite composition, and fabrication conditions. The data presented represents a range of reported values.
Organic Light-Emitting Diode Performance
In OLEDs, the HTM facilitates the injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. Key performance indicators include external quantum efficiency (EQE), luminance, and operating voltage.
| HTM | Max. EQE (%) | Max. Luminance (cd/m²) | Driving Voltage (V) |
| TPD | Varies with thickness | >10,000 | Varies |
| Spiro-OMeTAD | >20 | >10,000 | Varies |
| PEDOT:PSS | ~10-15 | >5,000 | Varies |
| P3HT | ~5-10 | >1,000 | Varies |
| PTAA | >15 | >10,000 | Varies |
Note: OLED performance is highly dependent on the emitter material, device architecture, and fabrication parameters.
Experimental Protocols
Detailed and reproducible experimental procedures are the cornerstone of scientific research. This section outlines the typical fabrication and characterization methods for perovskite solar cells and OLEDs incorporating TFPD-based materials.
Perovskite Solar Cell Fabrication
A standard protocol for fabricating a p-i-n planar perovskite solar cell is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.
-
Hole Transport Layer Deposition:
-
TFPD Solution Preparation: Prepare a solution of TFPD in a suitable solvent such as chlorobenzene or toluene at a concentration of 5-20 mg/mL.
-
Spin Coating: Deposit the TFPD solution onto the ITO substrate via spin coating. A typical two-step program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds. The optimal parameters will depend on the desired film thickness and the viscosity of the solution.
-
Annealing: Anneal the substrate at 100-150°C for 10 minutes to remove residual solvent.
-
-
Perovskite Layer Deposition: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the HTL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate during the last few seconds to induce rapid crystallization. The film is then annealed at approximately 100°C for 30-60 minutes.
-
Electron Transport Layer (ETL) Deposition: A fullerene derivative, such as PC₆₁BM, is dissolved in chlorobenzene and spin-coated on top of the perovskite layer.
-
Cathode Deposition: A buffer layer (e.g., BCP) and a metal cathode (e.g., silver or aluminum) are thermally evaporated onto the ETL under high vacuum (<10⁻⁶ Torr).
OLED Fabrication
A typical fabrication process for a small-molecule OLED is as follows:
-
Substrate Cleaning: Similar to the PSC fabrication, ITO-coated glass substrates are rigorously cleaned.
-
Hole Transport Layer Deposition:
-
TFPD Solution Preparation: Prepare a solution of TFPD in a suitable solvent like chloroform or chlorobenzene.
-
Spin Coating: Spin-coat the TFPD solution onto the ITO substrate. The thickness of this layer is critical and can be controlled by adjusting the solution concentration and spin speed.
-
Annealing: Anneal the substrate to remove the solvent.
-
-
Emissive Layer (EML) Deposition: The emissive material, which can be a small molecule or a polymer, is deposited on top of the HTL. This is often done via thermal evaporation for small molecules or spin coating for polymers.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL (e.g., Alq₃) and an EIL (e.g., LiF) are sequentially deposited via thermal evaporation.
-
Cathode Deposition: A metal cathode (e.g., aluminum) is thermally evaporated to complete the device.
Characterization Techniques
-
Solar Cell Performance: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curve.
-
OLED Performance: The electroluminescence (EL) spectrum, luminance-current density-voltage (L-J-V) characteristics, and external quantum efficiency (EQE) are measured using a spectroradiometer and a source meter.
-
Material Properties: The HOMO and LUMO energy levels can be determined using cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS). Hole mobility is often measured using the space-charge-limited current (SCLC) method.
Visualizing the Processes
To better understand the function of TFPD-based materials in electronic devices, the following diagrams illustrate the key processes and workflows.
The diagram above illustrates the fundamental working principle of a perovskite solar cell. Photons from sunlight are absorbed by the perovskite layer, generating electron-hole pairs (excitons). The hole transport layer, in this case, TFPD, selectively extracts the holes and transports them to the anode, while the electron transport layer extracts and transports electrons to the cathode, thus generating an electrical current.
In an OLED, the application of a voltage across the device leads to the injection of holes from the anode and electrons from the cathode. The hole transport layer, such as TFPD, facilitates the movement of these holes to the emissive layer. Simultaneously, electrons are transported through the electron transport layer to the emissive layer. Within the emissive layer, the holes and electrons recombine to form excitons, which then release their energy in the form of light.
Conclusion
TFPD and its derivatives are viable hole-transporting materials for use in high-performance electronic devices. While they have demonstrated promising results, particularly in perovskite solar cells, more comprehensive and comparative studies are needed to fully elucidate their performance advantages over well-established materials like Spiro-OMeTAD and PTAA. The choice of an appropriate HTM will ultimately depend on the specific device architecture, desired performance metrics, and processing considerations. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental endeavors.
References
A Comparative Guide to High-Performance Polyimides from Fluorinated Diamines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing groups into polyimide (PI) structures has paved the way for a new generation of high-performance materials with exceptional properties. These fluorinated polyimides are gaining significant attention across various advanced fields, including aerospace, microelectronics, and optical communications, owing to their superior thermal stability, enhanced mechanical strength, low dielectric constants, and improved optical transparency. This guide provides an objective comparison of polyimides synthesized from different fluorinated diamines, supported by experimental data to aid in material selection for specific applications.
The remarkable properties of fluorinated polyimides stem from the unique characteristics of the carbon-fluorine (C-F) bond. The high bond energy of C-F (~485 kJ/mol) imparts excellent thermal and oxidative stability.[1] Furthermore, the strong electronegativity and bulky nature of fluorine atoms and fluoroalkyl groups, such as trifluoromethyl (-CF3), lead to a decrease in intermolecular interactions, lower moisture absorption, and a reduced dielectric constant.[1][2]
This comparative study focuses on polyimides derived from three key classes of fluorinated diamines: those containing trifluoromethyl groups, hexafluoroisopropylidene moieties, and fluorene structures.
Performance Comparison of Polyimides from Different Fluorinated Diamines
The properties of polyimides are significantly influenced by the chemical structure of the diamine monomer. The incorporation of different fluorine-containing groups and bulky structures leads to variations in thermal, mechanical, dielectric, and optical properties.
Polyimides Containing Trifluoromethyl (-CF3) Groups
Diamine monomers featuring trifluoromethyl groups, such as 2,2'-bis(trifluoromethyl)benzidine (TFMB), are instrumental in developing polyimides with low dielectric constants and excellent thermal stability. The -CF3 groups create free volume within the polymer matrix, which reduces the dielectric constant and enhances solubility.[3]
Polyimides with Hexafluoroisopropylidene (-C(CF3)2-) Groups
The 4,4'-(hexafluoroisopropylidene)dianiline (6FDA) is a widely utilized diamine for synthesizing polyimides with a combination of desirable properties. The flexible hexafluoroisopropylidene group disrupts chain packing, leading to improved solubility and processability, while also contributing to a low dielectric constant and high optical transparency.[4][5][6]
Polyimides Incorporating Fluorene Structures
Diamine monomers containing bulky fluorene groups, such as 9,9-bis(4-aminophenyl)fluorene (FDA), are known to produce polyimides with exceptional thermal stability and high glass transition temperatures (Tg).[7][8] The rigid and cardo structure of the fluorene moiety restricts chain mobility, enhancing the material's performance at elevated temperatures. Fluorination of the fluorene-containing diamine can further improve solubility and dielectric properties.[9][10]
Quantitative Data Summary
The following table summarizes the key performance indicators of polyimides synthesized from various fluorinated diamines, as reported in the literature.
| Diamine | Dianhydride | Tg (°C) | Td5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) | Reference |
| TFMB-based (TPPI50) | Not specified | 402 | 563 | 232.73 | 26.26 | 2.312 | [1] |
| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Various | 259–281 | 551–561 (N2) | Not specified | Not specified | 2.69–2.85 | [3] |
| 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) | 6FDA | 296 | 540 | Not specified | Not specified | Not specified | [4] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Various | >376 | >570 | Not specified | Not specified | 2.62–2.79 | [9] |
| 9,9-Bis(3-fluoro-4-aminophenyl) fluorene (co-monomer) | BPDA | ≥ 275 | ≥ 550 | ≥ 96 | 3.48–9.43 | 2.53 (at 1 MHz) | [10] |
Experimental Protocols
The synthesis of fluorinated polyimides typically follows a two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis
-
An equimolar amount of the fluorinated diamine and an aromatic dianhydride are dissolved in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
The reaction mixture is stirred under a nitrogen atmosphere at room temperature for several hours to form a viscous poly(amic acid) (PAA) solution.
Step 2: Imidization
The PAA is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The PAA solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, typically up to 300-350°C, to facilitate the cyclodehydration process and form the imide rings.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the PAA solution. The resulting polyimide is then precipitated, washed, and dried.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the synthesized polyimides by identifying the characteristic absorption bands of the imide rings.
-
Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the polymers, determining the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polyimides.
-
Mechanical Testing: Tensile strength, elongation at break, and elastic modulus are determined using a universal testing machine on thin film samples.
-
Dielectric Analysis: The dielectric constant and dielectric loss are measured over a range of frequencies using an impedance analyzer.
Visualizing the Building Blocks and Process
To better understand the structure and synthesis of these advanced materials, the following diagrams illustrate the key components and the experimental workflow.
Caption: Key reactants for synthesizing fluorinated polyimides.
Caption: General workflow for polyimide synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dianhydrides.com [dianhydrides.com]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Theoretical Models of Tetrafluorophenylenediamine Properties
The Synergy of Theory and Experiment
Theoretical models, such as those derived from Density Functional Theory (DFT), offer powerful predictive capabilities for molecular properties, including geometric parameters (bond lengths and angles) and vibrational frequencies. However, the accuracy of these computational models must be rigorously validated against experimental data to ensure their reliability. This comparative analysis is crucial for refining theoretical methods and building confidence in their application for designing novel molecules with desired characteristics.
Data Presentation: A Comparative Framework
A direct comparison between experimental and theoretical data is fundamental for validation. The following tables present a template for organizing and comparing the key properties of 2,3,5,6-tetrafluoro-1,4-phenylenediamine. In the absence of published data for this specific molecule, the tables are presented as a blueprint for researchers to populate as data becomes available.
Table 1: Comparison of Geometric Parameters for 2,3,5,6-tetrafluoro-1,4-phenylenediamine
| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) - DFT/B3LYP 6-311G(d,p) | % Difference |
| Bond Lengths (Å) | |||
| C1-C2 | Data not available | Calculation required | |
| C1-N1 | Data not available | Calculation required | |
| C-F | Data not available | Calculation required | |
| C-H (amine) | Data not available | Calculation required | |
| N-H | Data not available | Calculation required | |
| **Bond Angles (°) ** | |||
| C6-C1-C2 | Data not available | Calculation required | |
| C1-C2-F | Data not available | Calculation required | |
| H-N-H | Data not available | Calculation required |
Table 2: Comparison of Vibrational Frequencies for 2,3,5,6-tetrafluoro-1,4-phenylenediamine
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) - DFT/B3LYP 6-311G(d,p) | Assignment |
| N-H stretch (sym) | Data not available | Data not available | Calculation required | Amine group vibration |
| N-H stretch (asym) | Data not available | Data not available | Calculation required | Amine group vibration |
| C-N stretch | Data not available | Data not available | Calculation required | Aromatic amine stretch |
| C-F stretch | Data not available | Data not available | Calculation required | Fluoroaromatic stretch |
| Aromatic C=C stretch | Data not available | Data not available | Calculation required | Phenyl ring vibration |
Experimental Protocols
Acquiring high-quality experimental data is the prerequisite for validating theoretical models. The following are detailed methodologies for the key experiments.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths and angles.
Protocol:
-
Crystal Growth: High-quality single crystals of 2,3,5,6-tetrafluoro-1,4-phenylenediamine are required. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Vibrational Spectroscopy (FT-IR and Raman)
Objective: To measure the vibrational frequencies of the molecule's chemical bonds.
Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid-state analysis, a small amount of crystalline 2,3,5,6-tetrafluoro-1,4-phenylenediamine is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The resulting interferogram is mathematically converted to an infrared spectrum.
-
Data Analysis: The spectrum is analyzed to identify the absorption bands corresponding to specific vibrational modes.
Protocol for Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline sample is placed in a sample holder (e.g., a glass capillary tube or a microscope slide).
-
Data Acquisition: A monochromatic laser beam is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.
-
Data Analysis: The Raman spectrum is analyzed to identify the frequencies of the Raman-active vibrational modes.
Mandatory Visualization
The logical workflow for validating theoretical models against experimental data is a critical process for ensuring the accuracy and predictive power of computational chemistry.
Caption: Workflow for the validation of theoretical models.
Alternative Theoretical Models
While this guide focuses on DFT with the B3LYP functional, several other theoretical models can be employed for comparison. These include:
-
Other DFT Functionals: Functionals such as M06-2X, PBE0, and CAM-B3LYP may offer different levels of accuracy for specific properties.
-
Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, albeit at a greater computational cost.
-
Semi-empirical Methods: Methods like AM1 and PM7 are computationally less expensive and can be useful for initial screenings of large numbers of molecules, but generally offer lower accuracy than DFT or ab initio methods.
By systematically comparing experimental data with predictions from various theoretical models, researchers can identify the most appropriate computational approach for their specific research goals, ultimately accelerating the discovery and development of new molecules and materials.
Assessing Atomic Oxygen Resistance: A Comparison of TFPD-Based Polyimide Films
For researchers, scientists, and drug development professionals seeking materials with exceptional durability in harsh environments, particularly low Earth orbit (LEO), the resistance of polyimide films to atomic oxygen (AO) is a critical performance metric. This guide provides a detailed comparison of TFPD-based polyimide films with other common polyimide formulations, supported by experimental data and standardized testing protocols.
Polyimides are renowned for their thermal stability, mechanical strength, and radiation resistance, making them a cornerstone material in aerospace applications. However, in the LEO environment, spacecraft are exposed to highly reactive atomic oxygen, which can cause significant erosion and degradation of polymer surfaces. The incorporation of fluorine-containing monomers, such as those based on 2,2'-bis(trifluoromethyl)benzidine (TFMB), which is closely related to the TFPD nomenclature, has emerged as a key strategy for enhancing AO resistance.
Comparative Performance Analysis
The atomic oxygen resistance of a material is quantified by its erosion yield (Eᵧ), which is the volume of material lost per incident oxygen atom, typically expressed in cm³/atom. A lower erosion yield indicates greater resistance to AO degradation. The following table summarizes the erosion yields of various polyimide films, including fluorinated and phosphorus-containing formulations, in comparison to the industry-standard Kapton® HN.
| Polyimide Film Type | Monomers | Atomic Oxygen Fluence (atoms/cm²) | Erosion Yield (Eᵧ) (x 10⁻²⁴ cm³/atom) | Reference |
| Standard Polyimide | PMDA-ODA (Kapton® H) | 5.0 x 10²⁰ | 3.00 | [1] |
| Fluorinated Polyimide | 6FDA-TFMB | Not Specified | Lower mass loss than PMDA-TFMB | [2][3] |
| Phosphorus-Containing Polyimide | 6FDA-BADPO | 5.0 x 10²⁰ | 0.699 | [1] |
| Phosphorus-Containing Polyimide | 6FCDA-BADPO | 5.0 x 10²⁰ | 0.723 | [1] |
Note: Data for a specific "TFPD"-based polyimide was not explicitly found. The data for 6FDA-TFMB is presented as a close structural and functional analog.
Experimental Protocols
The determination of atomic oxygen erosion yield is conducted in ground-based simulation facilities that replicate the LEO environment. The standard methodology for this testing is outlined in ASTM E2089, "Standard Practices for Ground Laboratory Atomic Oxygen Interaction Evaluation of Materials for Space Applications."[4][5]
Experimental Workflow for Atomic Oxygen Exposure Testing
A detailed breakdown of the key experimental steps is as follows:
-
Sample Preparation: The polyimide film samples are thoroughly cleaned to remove any surface contaminants. They are then placed in a vacuum desiccator for at least 48 hours to remove absorbed water, which could affect mass measurements.[6][7]
-
Initial Mass Measurement: The dehydrated samples are weighed using a high-precision microbalance to determine their initial mass (m₀).[8]
-
Sample Mounting: The test samples, along with witness samples of a well-characterized material like Kapton® H, are mounted in the exposure chamber.[7] The witness samples are used to determine the effective atomic oxygen fluence of the exposure.[8]
-
Atomic Oxygen Exposure: The samples are exposed to a controlled beam of atomic oxygen in a high-vacuum chamber. The energy and flux of the atomic oxygen are set to simulate LEO conditions.[8][9]
-
Final Mass Measurement: After exposure, the samples are again dehydrated and their final mass (m₁) is measured.
-
Erosion Yield Calculation: The atomic oxygen erosion yield (Eᵧ) is calculated based on the mass loss of the sample, its density, the exposed surface area, and the atomic oxygen fluence determined from the witness sample.
Degradation Mechanism of Fluorinated Polyimides
The enhanced atomic oxygen resistance of fluorinated polyimides, such as those containing TFMB, is attributed to the high bond energy of the C-F bonds. The degradation process under atomic oxygen attack is a complex series of chemical reactions.
Proposed Degradation Pathway
The primary mechanism of degradation involves the following steps:
-
Dehydrogenation: Atomic oxygen, being a highly reactive radical, abstracts hydrogen atoms from the polymer backbone, leading to the formation of hydroxyl radicals (OH).[2]
-
Ring Cleavage: The imide and benzene rings within the polyimide structure are subsequently attacked by atomic oxygen, leading to the cleavage of C-C and C-N bonds and the formation of volatile products, primarily carbon monoxide (CO).[2]
-
Formation of Other Volatiles: Further reactions between the generated radicals and atomic oxygen can lead to the formation of other small molecules such as water (H₂O) and carbon dioxide (CO₂).[2]
The presence of trifluoromethyl (-CF₃) groups, as in TFMB-based polyimides, enhances the chemical stability of the polymer, thus reducing the rate of these degradation reactions.[2]
References
- 1. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine [mdpi.com]
- 2. Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. conference.sdo.esoc.esa.int [conference.sdo.esoc.esa.int]
- 8. sastind.gov.cn [sastind.gov.cn]
- 9. esmat.esa.int [esmat.esa.int]
The Insulating Advantage: A Comparative Guide to the Dielectric Properties of Fluorinated and Non-Fluorinated Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is critical, particularly in applications where electrical insulation and signal integrity are paramount. This guide provides an objective comparison of the dielectric properties of fluorinated and non-fluorinated polymers, supported by experimental data, to inform material selection in sensitive applications.
The defining characteristic that differentiates the dielectric performance of these two classes of polymers lies in their molecular structure. The introduction of fluorine atoms into the polymer backbone dramatically alters its electrical properties, generally leading to superior insulating capabilities compared to their hydrocarbon-based counterparts.
Superior Insulating Properties of Fluorinated Polymers
Fluoropolymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP), are renowned for their exceptional electrical insulating properties. This is primarily attributed to the high electronegativity and symmetrical arrangement of fluorine atoms around the carbon backbone.[1][2] This structure results in a non-polar polymer with low dielectric constants and dissipation factors, making them ideal for high-frequency applications where minimal signal loss is crucial.[3][4][5]
In contrast, non-fluorinated polymers like Polyethylene (PE), Polypropylene (PP), Polystyrene (PS), and Polyvinyl Chloride (PVC) exhibit a wider range of dielectric properties influenced by the polarity of their respective monomer units. While non-polar polymers like PE and PP offer good insulation, their performance can be surpassed by fluoropolymers, especially at higher frequencies.[6][7] Polar polymers, on the other hand, tend to have higher dielectric constants and dissipation factors.
Quantitative Comparison of Dielectric Properties
The following table summarizes the key dielectric properties of selected fluorinated and non-fluorinated polymers. These values represent typical ranges found in literature and commercial datasheets and can vary based on specific grade, processing conditions, and measurement frequency.
| Polymer Class | Polymer | Dielectric Constant (at 1 MHz) | Dissipation Factor (at 1 MHz) | Dielectric Strength (kV/mm) |
| Fluorinated | Polytetrafluoroethylene (PTFE) | 2.1[4] | 0.0002[3] | >60[4] |
| Perfluoroalkoxy (PFA) | 2.1[8] | 0.0001[8] | ~80[9] | |
| Fluorinated Ethylene Propylene (FEP) | 2.1[10] | 0.0008[10] | ~79 | |
| Non-Fluorinated | Polyethylene (PE) | 2.25 | ~0.0002 | 70-79[11] |
| Polypropylene (PP) | 2.3[12] | 0.0019[12] | ~55[11] | |
| Polystyrene (PS) | 2.5[13] | 0.0002[13] | 19.7-22.7 | |
| Polyvinyl Chloride (PVC) | 2.7-3.1[13] | ~0.025[13] | ~14[13] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing methodologies to ensure comparability and reliability. The primary methods for characterizing the dielectric properties of polymers are outlined by ASTM International.
Dielectric Constant and Dissipation Factor (ASTM D150)
This test method covers the determination of the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials over a range of frequencies, typically from less than 1 Hz to several hundred megahertz.[9]
Methodology:
-
Specimen Preparation: A flat, uniform specimen of the polymer material is prepared, ensuring its surfaces are clean and free of defects.[4]
-
Test Setup: The specimen is placed between two metallic electrodes, forming a capacitor. This setup is connected to an LCR meter or an impedance analyzer.[4]
-
Measurement: An alternating voltage is applied across the electrodes at a specified frequency. The instrument measures the capacitance of the material.
-
Calculation: The dielectric constant is calculated as the ratio of the capacitance of the material to the capacitance of the same electrode setup with a vacuum (or air, as a close approximation) as the dielectric. The dissipation factor, which represents the energy lost as heat, is also determined from the measurements.
Dielectric Strength (ASTM D149)
This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials at commercial power frequencies (typically 50 or 60 Hz).[3]
Methodology:
-
Specimen Preparation: The polymer specimen is prepared to a specific thickness and conditioned under controlled environmental conditions.[3]
-
Test Setup: The specimen is placed between two electrodes in a test chamber, which can be filled with air or a dielectric fluid (like oil) to prevent flashover.[8]
-
Voltage Application: A high voltage is applied to the electrodes and is increased from zero at a uniform rate until dielectric breakdown occurs, which is observed as a puncture in the material.
-
Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen and is typically expressed in kilovolts per millimeter (kV/mm).
Logical Relationship: Fluorination and Dielectric Properties
The following diagram illustrates the fundamental relationship between the chemical structure of a polymer and its resulting dielectric properties.
Caption: Relationship between polymer fluorination and dielectric properties.
References
- 1. store.astm.org [store.astm.org]
- 2. infinitalab.com [infinitalab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. keystonecompliance.com [keystonecompliance.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 8. Impedance and Dielectric Properties of PVC:NH4I Solid Polymer Electrolytes (SPEs): Steps toward the Fabrication of SPEs with High Resistivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. professionalplastics.com [professionalplastics.com]
- 10. bangslabs.com [bangslabs.com]
- 11. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 12. eurolab.net [eurolab.net]
- 13. matestlabs.com [matestlabs.com]
A Comparative Guide to the Mechanical Properties of High-Performance Epoxy Composites: Exploring the Potential of Fluorinated Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance, the choice of curing agent for epoxy resins plays a pivotal role in defining the final mechanical and thermal properties of the composite. This guide provides a comparative analysis of the mechanical properties of epoxy composites cured with conventional aromatic diamines versus those incorporating fluorine-containing moieties, offering insights for material selection in demanding applications. While direct data on tetrafluorophenylenediamine as a curing agent is limited in publicly available literature, this guide utilizes data from a novel trifunctional fluorine-containing epoxy resin to draw indicative comparisons against established non-fluorinated aromatic diamine systems.
Quantitative Data Summary
The following tables summarize the key mechanical and thermal properties of epoxy composites cured with different aromatic amines. It is important to note that the fluorinated system presented is based on a trifunctional epoxy resin and not specifically a tetrafluorophenylenediamine-cured system; however, it provides a valuable benchmark for the potential impact of fluorine incorporation.
Table 1: Comparison of Mechanical Properties of Aromatic Amine Cured Epoxy Composites
| Curing Agent/System | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Non-Fluorinated Aromatic Diamines | |||
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 100 | 165 | - |
| 4,4'-Methylenedianiline (MDA) | - | 158 | - |
| 4,4'-Methylenebis(2,6-diethylaniline) (MCDEA) | - | 148 | - |
| 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MOEA) | - | 136 | - |
| Fluorinated Epoxy System * | - | 64 - 115 | 2.29 - 2.65 |
*Data for the fluorinated system is from a novel trifunctional fluorine-containing epoxy resin cured with alicyclic anhydride or aromatic diamines[1].
Table 2: Comparison of Thermal Properties of Aromatic Amine Cured Epoxy Composites
| Curing Agent/System | Glass Transition Temperature (Tg) (°C) |
| Non-Fluorinated Aromatic Diamines | |
| 4,4'-Methylenedianiline (MDA) | 213 |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 190 |
| 4,4'-Methylenebis(2,6-diethylaniline) (MCDEA) | 183 |
| 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MOEA) | 172 |
| Fluorinated Epoxy System * | 210 - 287 |
*Data for the fluorinated system is from a novel trifunctional fluorine-containing epoxy resin cured with alicyclic anhydride or aromatic diamines, determined by DMA[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on established ASTM standards.
1. Tensile Properties (ASTM D638)
-
Objective: To determine the tensile properties of unreinforced and reinforced plastics.
-
Specimen: A standard dumbbell-shaped test specimen is used to concentrate stress in the middle section.
-
Procedure:
-
The specimen is securely held in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant crosshead speed until it fractures.
-
The load and elongation are continuously monitored throughout the test.
-
-
Key Properties Measured:
-
Tensile Strength at Yield and Break
-
Elongation at Yield and Break
-
Tensile Modulus (a measure of stiffness)
-
2. Flexural Properties (ASTM D790)
-
Objective: To determine the flexural (bending) properties of unreinforced and reinforced plastics, including high-modulus composites.
-
Specimen: A rectangular bar of a specific dimension is used.
-
Procedure:
-
The test specimen is placed on two supports.
-
A load is applied to the center of the specimen (three-point bending test) at a specified rate.
-
The load and deflection are recorded until the specimen breaks or reaches a maximum strain of 5%.
-
-
Key Properties Measured:
-
Flexural Strength
-
Flexural Modulus
-
3. Compressive Properties (ASTM D3410/D3410M)
-
Objective: To determine the in-plane compressive properties of polymer matrix composite materials.
-
Specimen: A flat, rectangular specimen of a specified length, width, and thickness.
-
Procedure:
-
The compressive force is introduced into the specimen through shear at wedge grip interfaces.
-
The specimen is loaded in compression until failure.
-
-
Key Properties Measured:
-
Ultimate Compressive Strength
-
Ultimate Compressive Strain
-
Compressive Modulus of Elasticity
-
Visualizing Material Property Relationships
The following diagram illustrates the logical flow for selecting a curing agent based on desired mechanical properties for a high-performance epoxy composite.
Caption: A workflow for selecting a curing agent for high-performance composites.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for professional advice. The data for the fluorinated system is based on a trifunctional epoxy resin and may not be fully representative of composites cured with tetrafluorophenylenediamine. Researchers are encouraged to conduct their own experiments to validate the properties of specific composite systems.
References
A Comparative Electrochemical Analysis: 1,4-Benzenediamine and its Tetrafluorinated Analogue
A detailed guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of 1,4-Benzenediamine and the anticipated properties of its tetrafluorinated derivative, 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-.
The Influence of Fluorination on Redox Properties
Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a strong electron-withdrawing inductive effect. This effect is anticipated to significantly impact the electrochemical oxidation of the diamine. The amino groups in 1,4-Benzenediamine are electron-donating, making the molecule susceptible to oxidation. The introduction of four fluorine atoms is expected to decrease the electron density on the benzene ring and, consequently, on the nitrogen atoms of the amino groups. This reduction in electron density will make the removal of electrons (oxidation) more difficult, leading to a higher oxidation potential.
Comparative Electrochemical Data
The following table summarizes the known electrochemical data for 1,4-Benzenediamine and the hypothesized values for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-. The data for the fluorinated compound are projections based on the expected electronic effects of fluorine substitution.
| Parameter | 1,4-Benzenediamine | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (Hypothesized) | Technique |
| Anodic Peak Potential (Epa) | ~ +0.2 to +0.4 V (vs. Ag/AgCl)[1][2] | > +0.5 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Cathodic Peak Potential (Epc) | ~ +0.1 to +0.3 V (vs. Ag/AgCl)[1] | > +0.4 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Formal Potential (E°') | ~ +0.15 to +0.35 V (vs. Ag/AgCl) | > +0.45 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Peak Separation (ΔEp) | ~ 59 mV (for a reversible one-electron process) | Expected to be larger, indicating quasi-reversible or irreversible kinetics | Cyclic Voltammetry |
| Charge Transfer Resistance (Rct) | Moderate | High | Electrochemical Impedance Spectroscopy |
Note: The exact values for 1,4-Benzenediamine can vary depending on the experimental conditions (e.g., electrode material, solvent, supporting electrolyte, pH, and scan rate). The hypothesized values for the tetrafluorinated analogue are based on the strong electron-withdrawing nature of fluorine, which is expected to shift the oxidation potentials to more positive values and potentially increase the charge transfer resistance.
Experimental Workflows and Logical Relationships
The electrochemical characterization of these compounds typically follows a standardized workflow to ensure reproducible and comparable data.
Caption: Experimental workflow for electrochemical characterization.
Signaling Pathways and Logical Relationships
The oxidation of 1,4-benzenediamine derivatives proceeds through a stepwise electron transfer mechanism, which can be influenced by subsequent chemical reactions.
Caption: Generalized oxidation pathway for 1,4-benzenediamines.
Detailed Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and assess the reversibility of the electrochemical process.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M supporting electrolyte (e.g., KCl, phosphate buffer) in a suitable solvent (e.g., deionized water, acetonitrile).
-
Analyte: 1 mM solution of the compound of interest.
Procedure:
-
Polish the GCE with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.
-
Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.
-
Deoxygenate the solution by purging with high-purity nitrogen or argon for at least 15 minutes. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add the analyte to the cell to achieve the desired concentration (e.g., 1 mM).
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to induce oxidation, and then reversing the scan to a potential that allows for the reduction of the oxidized species. A typical scan rate is 100 mV/s.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electrode process.
Differential Pulse Voltammetry (DPV)
Objective: To obtain higher sensitivity and better resolution of the oxidation peaks, particularly for quantitative analysis.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the electrochemical cell and solution as described for CV.
-
Set the DPV parameters:
-
Initial Potential: A potential where no faradaic current is observed.
-
Final Potential: A potential beyond the oxidation peak potential.
-
Pulse Amplitude: Typically 50 mV.
-
Pulse Width: Typically 50 ms.
-
Scan Increment: Typically 4 mV.
-
-
Record the differential pulse voltammogram. The peak potential provides information about the redox potential, and the peak height is proportional to the concentration of the analyte.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer kinetics and interfacial properties of the electrode/electrolyte interface.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the electrochemical cell and solution as described for CV.
-
Set the DC potential to the formal potential (E°') of the redox couple, as determined from CV.
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and present it as a Nyquist plot (imaginary impedance vs. real impedance).
-
Model the Nyquist plot using an appropriate equivalent circuit to extract parameters such as the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer.
Conclusion
The fluorination of 1,4-Benzenediamine is predicted to have a profound impact on its electrochemical behavior, most notably by increasing its oxidation potential due to the strong electron-withdrawing nature of fluorine. This makes the tetrafluorinated analogue a more stable compound against oxidation compared to its non-fluorinated parent. The provided experimental protocols offer a robust framework for the empirical electrochemical characterization of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- and other related compounds, which is essential for their application in drug development and materials science. Further experimental investigation is required to validate the hypothesized electrochemical properties of the tetrafluorinated derivative and to fully elucidate its redox characteristics.
References
Safety Operating Guide
Proper Disposal of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
The following step-by-step guidance is based on current Safety Data Sheet (SDS) recommendations for the handling and disposal of this chemical compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment. It is crucial to avoid direct contact and release into the environment.
Hazard Summary:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H410 | Very toxic to aquatic life with long lasting effects. |
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area. |
II. Spill and Contamination Management
In the event of a spill, immediate and appropriate action is required to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure the area is well-ventilated.[1]
-
Containment: Cover drains to prevent the material from entering waterways.[1]
-
Clean-up: Carefully take up the material dry, avoiding the generation of dust.[1] Collect the spilled material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly. Wash hands and any exposed skin after handling.
III. Disposal Procedures
Waste material must be disposed of in accordance with national and local regulations.[1] It is imperative that this chemical is not mixed with other waste and is disposed of through an approved waste disposal plant.[2][3]
Step-by-Step Disposal Protocol:
-
Containerization: Keep the waste chemical in its original or a compatible, tightly closed container. The container must be clearly labeled with the chemical name and associated hazards.
-
Segregation: Do not mix 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.[2][3] Provide the disposal company with a copy of the Safety Data Sheet.
The logical workflow for the disposal of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is illustrated in the diagram below.
Caption: Disposal workflow for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-.
IV. Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
After Inhalation: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do so.
-
After Swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.
Always have the Safety Data Sheet available when seeking medical attention.
References
Personal protective equipment for handling 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- |
| CAS Number | 1198-64-7[1] |
| Molecular Formula | C₆H₄F₄N₂[1] |
| Molecular Weight | 180.10 g/mol [1] |
| Appearance | White to Gray to Brown powder to crystal[2] |
| Melting Point | 143.5-145.0 °C[1] |
Hazard Identification:
Based on aggregated GHS information, this compound is classified as Harmful if swallowed (H302).[1] Due to its structure as a fluorinated aromatic amine, it should be handled with caution, assuming it may also be irritating to the eyes, skin, and respiratory system, and may cause skin sensitization.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately upon contact with the chemical and dispose of them after each use.[3] For enhanced protection, consider double gloving.[3] |
| Eyes/Face | Safety goggles and face shield | Use safety goggles with side shields that meet ANSI Z87.1 standards.[4] A face shield should be worn in situations where there is a risk of splashing or aerosol generation.[4][5] |
| Body | Protective clothing | A flame-retardant lab coat or a chemical-resistant apron is necessary. Ensure clothing covers as much exposed skin as possible.[3] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.[4] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. |
| Feet | Closed-toe shoes | Closed-toe and closed-heel shoes must be worn to protect feet from spills and falling objects.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid the formation and inhalation of dust and aerosols.[3][4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.
-
Ground all electrical lines and equipment when handling the substance.[6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill and Disposal Procedures:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for proper disposal.[4]
-
Dispose of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- and its waste as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Experimental Workflow
The following diagram illustrates the general workflow for handling 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
